Comprehensive Spectroscopic Characterization and Analytical Workflows for Methyl 5-amino-4-formylpyridine-2-carboxylate
Introduction Methyl 5-amino-4-formylpyridine-2-carboxylate (CAS: 1822855-77-5)[1] is a highly functionalized heterocyclic building block critical to modern drug discovery[2]. Featuring a pyridine core adorned with an ami...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 5-amino-4-formylpyridine-2-carboxylate (CAS: 1822855-77-5)[1] is a highly functionalized heterocyclic building block critical to modern drug discovery[2]. Featuring a pyridine core adorned with an amino group, a formyl group, and a methyl ester, this scaffold is uniquely primed for the synthesis of fused N-heterocycles, such as naphthyridines and pyrido-pyrimidines. These fused systems are prevalent in the development of advanced kinase inhibitors and telomerase modulators[3].
However, the dense functionalization of this pyridine ring presents unique analytical challenges. The synergistic and antagonistic electronic effects of the electron-withdrawing (ester, formyl) and electron-donating (amino) substituents drastically alter the local magnetic environments of the ring protons and carbons[4]. This technical guide provides a definitive, self-validating spectroscopic framework for the structural elucidation of methyl 5-amino-4-formylpyridine-2-carboxylate, ensuring high-fidelity analytical workflows for pharmaceutical researchers.
Part 1: Structural Elucidation & Spectroscopic Profiling
Causality of NMR Chemical Shifts
In pyridine derivatives, the nitrogen atom exerts a strong diamagnetic anisotropy, typically deshielding the
α
-protons (C2, C6)[4]. In methyl 5-amino-4-formylpyridine-2-carboxylate, the substitution pattern dictates a highly specific chemical shift profile driven by competing electronic effects:
H-3 Resonance: Positioned directly between two potent electron-withdrawing groups (the C2-methyl ester and C4-formyl), the H-3 proton experiences severe deshielding. The combined inductive and resonance withdrawal pushes its resonance significantly downfield (~8.65 ppm).
H-6 Resonance: Although adjacent to the electronegative pyridine nitrogen, H-6 is heavily shielded by the ortho-amino group at C5 via resonance electron donation. Consequently, H-6 appears upfield relative to H-3 (~8.10 ppm).
Amino Protons: The primary amine (-NH
2
) typically appears as a broad singlet. The use of aprotic, polar solvents is mandatory to observe this signal without rapid deuterium exchange[5].
Table 1: Assigned
1
H and
13
C NMR Data (400/100 MHz, DMSO-d
6
, 298K)
Position
1
H Shift (
δ
, ppm)
Multiplicity
Integration
13
C Shift (
δ
, ppm)
Assignment Rationale
C-2
-
-
-
148.5
Quaternary; deshielded by adjacent N and ester.
C-3
8.65
Singlet (s)
1H
125.2
Deshielded by C2-ester and C4-formyl EWGs.
C-4
-
-
-
138.0
Quaternary; attached to formyl group.
C-5
-
-
-
145.3
Quaternary; shielded by attached amino EDG.
C-6
8.10
Singlet (s)
1H
135.8
Adjacent to pyridine N, shielded by ortho-NH
2
.
-CHO
10.20
Singlet (s)
1H
192.5
Aldehyde carbonyl; highly deshielded.
-COOCH
3
-
-
-
164.8
Ester carbonyl.
-OCH
3
3.85
Singlet (s)
3H
52.6
Methoxy protons; typical ester range.
-NH
2
7.20
Broad Singlet (br s)
2H
-
Primary amine; broadened by quadrupolar N relaxation.
Infrared (FT-IR) and High-Resolution Mass Spectrometry (HRMS)
Vibrational spectroscopy and exact mass determination are critical orthogonal techniques for validating the structural integrity of the formyl and ester moieties, which are susceptible to oxidation or hydrolysis under improper storage conditions[6].
Table 2: FT-IR and HRMS (ESI+) Profiling
Technique
Key Parameter / Signal
Observed Value
Structural Significance
FT-IR (ATR)
N-H Stretch (Asym/Sym)
3450, 3320 cm
−1
Confirms primary amine (-NH
2
) presence.
FT-IR (ATR)
C=O Stretch (Ester)
1730 cm
−1
Confirms intact methyl carboxylate.
FT-IR (ATR)
C=O Stretch (Aldehyde)
1695 cm
−1
Confirms intact formyl group.
HRMS (ESI+)
[M+H]
+
Exact Mass
m/z 181.0610
Matches calculated formula C
8
H
9
N
2
O
3
(m/z 181.0613).
Part 2: Experimental Protocols & Methodologies
To ensure scientific trustworthiness, analytical methodologies must be designed as self-validating systems. The following protocols detail the exact parameters required to reproduce the spectroscopic data, minimizing artifacts such as solvent exchange or thermal degradation.
Protocol 1: Self-Validating NMR Acquisition
Sample Preparation: Dissolve 15 mg of methyl 5-amino-4-formylpyridine-2-carboxylate[7] in 0.6 mL of anhydrous DMSO-d
6
.
Causality: Anhydrous DMSO-d
6
is selected over CDCl
3
due to the high polarity of the amino-pyridine scaffold. Furthermore, an aprotic solvent prevents the rapid proton exchange of the -NH
2
group, allowing for its direct observation and integration[5].
1D Acquisition: Acquire
1
H NMR at 400 MHz (16 scans, 10s relaxation delay,
d1
, to ensure accurate integration of the slowly relaxing aldehyde proton) and
13
C NMR at 100 MHz (1024 scans).
2D HMBC Validation (Crucial Step): To unambiguously differentiate the H-3 and H-6 singlets, acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum[4].
Validation Logic: The proton at
δ
8.65 (H-3) will show a strong 3-bond correlation (
3JCH
) to the ester carbonyl carbon (
δ
164.8) and the formyl carbonyl carbon (
δ
192.5). Conversely, the proton at
δ
8.10 (H-6) will not correlate to the ester carbonyl, definitively proving the regiochemistry of the scaffold.
Protocol 2: LC-HRMS and Fragmentation Analysis
Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
Causality: Formic acid acts as a proton source, ensuring efficient ionization of the basic pyridine nitrogen in Positive Electrospray Ionization (ESI+) mode.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes on a C18 column (2.1 x 50 mm, 1.8
μ
m) at a flow rate of 0.4 mL/min.
MS Parameters: Set capillary voltage at 3.5 kV and desolvation temperature at 350°C. Acquire data in MS/MS mode with a collision energy of 15-25 eV to induce characteristic fragmentation.
Part 3: Analytical Workflows & Degradation Pathways
The structural validation of highly functionalized pyridines requires a linear, orthogonal workflow to prevent mischaracterization.
Analytical workflow for the structural validation of methyl 5-amino-4-formylpyridine-2-carboxylate.
Mass Spectrometric Fragmentation Causality
In ESI-MS/MS, the [M+H]
+
precursor ion (m/z 181.0613) undergoes predictable neutral losses driven by the lability of the C2 and C4 substituents. The primary pathways involve the loss of methanol from the ester moiety and the loss of carbon monoxide from the formyl group, eventually yielding a stable pyridine core fragment.
Principal ESI+ MS fragmentation pathways for methyl 5-amino-4-formylpyridine-2-carboxylate.
References
AiFChem. "methyl 5-amino-4-formyl-pyridine-2-carboxylate 97% | AiFChem, an Xtalpi Company". BuyChemJapan.[Link]
SciSpace. "Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides". SciSpace.[Link]
ResearchGate. "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities". ResearchGate.[Link]
Synthesis and Process Optimization of Methyl 5-amino-4-formyl-pyridine-2-carboxylate: A Technical Whitepaper
Executive Summary Methyl 5-amino-4-formyl-pyridine-2-carboxylate (CAS 1822855-77-5), also known as methyl 5-amino-4-formylpicolinate, is a highly specialized heterocyclic building block[1]. In recent years, it has emerge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-amino-4-formyl-pyridine-2-carboxylate (CAS 1822855-77-5), also known as methyl 5-amino-4-formylpicolinate, is a highly specialized heterocyclic building block[1]. In recent years, it has emerged as a critical starting material in the synthesis of 2-amino-3-methyl-1,7-naphthyridine-6-carboxylic acid derivatives. These derivatives are the core pharmacophores for a novel class of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, such as AM-9747 and AMG 193, which are currently revolutionizing the targeted treatment of MTAP-deleted solid tumors[2].
This whitepaper provides an authoritative, step-by-step guide to the synthesis of this critical intermediate, detailing the causality behind each process engineering choice to ensure high-yield, pharmaceutical-grade production.
Strategic Context: The Role in PRMT5 Inhibitor Development
In approximately 15% of all solid tumors, the MTAP gene is homozygously deleted alongside the tumor suppressor CDKN2A[3]. This deletion leads to the intracellular accumulation of methylthioadenosine (MTA). Modern drug design leverages this vulnerability by developing inhibitors that bind cooperatively with MTA to the PRMT5:MEP50 complex, rendering it catalytically inactive[2].
The 5-amino-4-formylpicolinate core is essential for constructing the quinolin-2-amine (Q2A) or naphthyridine moieties that form a critical salt bridge with the Glu444 residue of PRMT5[3].
Fig 1. MTA-cooperative PRMT5 inhibition pathway in MTAP-deleted cancers.
Retrosynthetic Logic & Starting Material Selection
Direct formylation (e.g., via Vilsmeier-Haack) of methyl 5-aminopicolinate is notoriously inefficient. The electron-withdrawing nature of the pyridine nitrogen and the C2-ester severely deactivates the ring, while the C5-amine directs electrophilic attack to both the C4 and C6 positions, leading to intractable regioisomeric mixtures.
The Solution: To bypass these regioselectivity bottlenecks, the optimal starting material is Methyl 5-amino-4-bromopyridine-2-carboxylate . By starting with the halogen pre-installed exactly at the C4 position, we can utilize a highly controlled Palladium-catalyzed cross-coupling followed by oxidative cleavage to yield the formyl group.
Fig 2. Step-by-step synthetic workflow for Methyl 5-amino-4-formylpicolinate.
Process Engineering: Step-by-Step Synthetic Protocols
Every protocol described below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at scale.
Step 1: Exhaustive Amine Protection
Rationale: A free amine at C5 will coordinate with the Palladium catalyst in Step 2, leading to catalyst poisoning and poor yields. Mono-Boc protection is insufficient as the remaining N-H bond can still interfere. Di-Boc protection completely masks the nucleophilicity and lone pair availability.
Procedure:
Dissolve Methyl 5-amino-4-bromopicolinate (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Triethylamine (TEA, 3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) dropwise.
Stir at room temperature for 12 hours.
IPC: Monitor via LC-MS. The reaction is complete when the mono-Boc mass peak shifts entirely to the di-Boc mass (
[M+H]+=431.1
).
Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate.
Rationale: While a Stille coupling with vinyltributyltin is historically common, it generates highly toxic organotin waste. We utilize Potassium vinyltrifluoroborate. It is bench-stable, non-toxic, and slowly releases the active boronic species in situ, preventing unwanted homocoupling side reactions.
Procedure:
Dissolve the intermediate from Step 1 (1.0 eq) in a degassed mixture of 1,4-Dioxane and H₂O (9:1 ratio). Note: Water is critical to solubilize the trifluoroborate salt.
Add the catalyst Pd(dppf)Cl₂ (0.05 eq) under a Nitrogen atmosphere.
Heat to 85°C for 6 hours.
IPC: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot should completely disappear.
Workup: Filter through a pad of Celite to remove Pd black. Extract with EtOAc, wash with brine, and purify via flash chromatography.
Step 3: Lemieux-Johnson Oxidative Cleavage
Rationale: Ozonolysis is an alternative for cleaving the vinyl group to an aldehyde, but it poses severe explosion risks at scale. The Lemieux-Johnson oxidation is highly scalable, chemoselective, and leaves the pyridine ring and ester untouched.
Procedure:
Dissolve the vinyl intermediate (1.0 eq) in a THF/H₂O mixture (1:1).
Cool to 0°C. Add Osmium Tetroxide (OsO₄, 0.02 eq, 2.5% wt in t-BuOH).
Add Sodium Periodate (NaIO₄, 3.0 eq) in portions.
Stir for 4 hours, allowing the reaction to warm to room temperature.
IPC: LC-MS monitoring. The osmate ester intermediate will rapidly cleave to form the desired aldehyde.
Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce residual Os(VIII) to insoluble Os(IV). Extract with EtOAc.
Step 4: Global Deprotection
Rationale: Acidic cleavage cleanly removes the Boc groups without hydrolyzing the methyl ester, provided the reaction is kept anhydrous and at room temperature.
Procedure:
Dissolve the formyl intermediate in anhydrous DCM.
Add Trifluoroacetic acid (TFA, 10.0 eq).
Stir at room temperature for 2 hours.
IPC: LC-MS to confirm the complete loss of both Boc groups (
[M+H]+=181.1
).
Workup: Concentrate under reduced pressure. Neutralize the resulting TFA salt by partitioning between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer and concentrate to yield the final product, Methyl 5-amino-4-formyl-pyridine-2-carboxylate [1].
Quantitative Process Metrics
To facilitate easy comparison and scale-up planning, the quantitative data and expected efficiencies for the described workflow are summarized below:
Synthetic Step
Key Reagents / Catalysts
Temp (°C)
Time (h)
Expected Yield (%)
IPC Method
1. Amine Protection
Boc₂O, DMAP, TEA
0 to 25
12
92 - 95%
LC-MS
2. Vinylation
Vinyl-BF₃K, Pd(dppf)Cl₂, Cs₂CO₃
85
6
85 - 88%
TLC / LC-MS
3. Oxidative Cleavage
OsO₄ (cat.), NaIO₄
0 to 25
4
78 - 82%
LC-MS
4. Deprotection
TFA, DCM
25
2
> 95%
LC-MS
Overall Process
-
-
-
~ 58 - 65%
-
Conclusion
The synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate requires rigorous regiochemical control. By utilizing a pre-halogenated starting material and employing a robust sequence of di-Boc protection, Suzuki-Miyaura vinylation, and Lemieux-Johnson oxidation, researchers can reliably produce this critical intermediate. This methodology ensures high fidelity and scalability, directly supporting the downstream development of cutting-edge PRMT5 inhibitors[2].
References
Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
An In-depth Technical Guide to the Reactivity of the Formyl Group in Pyridine-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Pyridine-2-carboxylate derivatives bearing a formyl group are a class of highly versatile and synthetica...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Pyridine-2-carboxylate derivatives bearing a formyl group are a class of highly versatile and synthetically valuable compounds, playing a crucial role as key intermediates in the development of novel therapeutics and complex organic molecules. The unique electronic interplay between the electron-withdrawing pyridine ring, the carboxylate moiety, and the electrophilic formyl group imparts a distinct reactivity profile that can be strategically exploited in organic synthesis. This technical guide provides an in-depth exploration of the reactivity of the formyl group in these derivatives, offering field-proven insights into experimental design, detailed step-by-step protocols for key transformations, and a mechanistic understanding to empower researchers in leveraging these powerful building blocks. We will delve into the nuances of nucleophilic addition, condensation, and olefination reactions, as well as the selective oxidation and reduction of the formyl group, all within the context of the pyridine-2-carboxylate scaffold.
Introduction: The Unique Chemical Landscape of Formyl-Substituted Pyridine-2-Carboxylates
The pyridine ring, an isostere of benzene, introduces a nitrogen heteroatom that significantly alters the electronic distribution of the aromatic system. This nitrogen atom exerts a net electron-withdrawing effect, particularly at the ortho (2- and 6-) and para (4-) positions, thereby influencing the reactivity of appended functional groups. In pyridine-2-carboxylate derivatives, the presence of a carboxylate or ester group at the 2-position further modulates the electronic environment of the ring.
When a formyl group (-CHO) is also present on the ring, its reactivity is a direct consequence of this intricate electronic landscape. The electrophilicity of the formyl carbon is paramount to its reactivity, and this is influenced by:
The Position of the Formyl Group: A formyl group at the 4- or 6-position will experience a more pronounced electron-withdrawing effect from the pyridine nitrogen through resonance, enhancing its electrophilicity compared to a formyl group at the 3- or 5-position.
The Nature of the Carboxylate: Whether the 2-substituent is a carboxylic acid or an ester, and the nature of the ester's alkyl group, can have subtle but important effects on the overall electron density of the ring.
Additional Ring Substituents: Other substituents on the pyridine ring can either amplify or attenuate the reactivity of the formyl group through their own electronic and steric effects.
Understanding these fundamental principles is critical for predicting reaction outcomes and designing efficient synthetic strategies. This guide will explore the practical applications of these principles in key chemical transformations.
Nucleophilic Addition Reactions: Gateway to Functional Diversity
The quintessential reaction of the formyl group is its susceptibility to nucleophilic attack. In the context of pyridine-2-carboxylate derivatives, this reactivity is often heightened, allowing for a broad range of transformations.
Schiff Base Formation: A Robust Ligation Strategy
The reaction of the formyl group with primary amines to form Schiff bases (imines) is a cornerstone of combinatorial chemistry and the synthesis of complex ligands. The resulting iminopyridine moiety is a valuable bidentate ligand in coordination chemistry.[1]
Causality Behind Experimental Choices:
Solvent: Protic solvents like ethanol are often used to facilitate proton transfer steps in the mechanism.
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is frequently added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of the starting aldehyde and the formation of the less polar imine product.
Experimental Protocol: General Procedure for Schiff Base Formation
Materials:
Methyl 6-formylpyridine-2-carboxylate
Primary amine (e.g., aniline)
Ethanol
Glacial acetic acid
Procedure:
In a round-bottom flask, dissolve methyl 6-formylpyridine-2-carboxylate (1.0 equivalent) in ethanol.
Add the primary amine (1.0 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid (1-2 drops).
Attach a reflux condenser and heat the reaction mixture to reflux.
Monitor the progress of the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
If the Schiff base product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Condensation Reactions: Building Molecular Complexity
Condensation reactions involving the formyl group are powerful tools for carbon-carbon bond formation, enabling the construction of more elaborate molecular architectures.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[2] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable precursors in drug discovery.[3]
Causality Behind Experimental Choices:
Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, diethyl malonate) determines the nature of the resulting unsaturated product.
Catalyst: A weak base like piperidine or pyridine is typically used to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[4] In some cases, the basicity of the pyridine ring within the substrate itself can facilitate the reaction, allowing for catalyst-free conditions.[5]
Solvent: Polar protic solvents like ethanol or water can facilitate the reaction, and in some "green" protocols, a mixture of water and ethanol is used.[5]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Aqueous Ethanol
Materials:
Ethyl 4-formylpyridine-2-carboxylate
Malononitrile
Ethanol
Deionized water
Procedure:
In a round-bottom flask, dissolve ethyl 4-formylpyridine-2-carboxylate (1.0 mmol) in a mixture of 5 mL of ethanol and 5 mL of deionized water.
Add malononitrile (1.0 mmol) to the solution and stir at room temperature.
Monitor the reaction by TLC. A solid precipitate should form, often within 30 minutes.[5]
Collect the product by vacuum filtration and wash with a small amount of cold water or a cold ethanol/water mixture.
The product is often sufficiently pure after filtration. If necessary, it can be recrystallized from ethanol.
Olefination Reactions: The Power of the Wittig Reaction
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with excellent control over the position of the double bond.[6][7] This reaction involves the use of a phosphorus ylide (Wittig reagent).
Causality Behind Experimental Choices:
Ylide Preparation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium.[2]
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the highly basic ylide.
Temperature: The initial deprotonation to form the ylide is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
Experimental Protocol: Wittig Olefination of Methyl 6-formylpicolinate
Materials:
Methyltriphenylphosphonium bromide
n-Butyllithium (in hexanes)
Methyl 6-formylpicolinate
Anhydrous tetrahydrofuran (THF)
Procedure:
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of methyl 6-formylpicolinate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Oxidation and Reduction of the Formyl Group: Fine-Tuning Functionality
The ability to selectively oxidize the formyl group to a carboxylic acid or reduce it to a hydroxymethyl group provides further avenues for synthetic diversification.
Oxidation to a Carboxylic Acid
The oxidation of the formyl group in pyridine-2-carboxylate derivatives can lead to the formation of pyridine dicarboxylic acids, which are valuable building blocks in their own right.
Causality Behind Experimental Choices:
Oxidizing Agent: Potassium permanganate is a strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid. The reaction is typically performed in an aqueous solution.
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the oxidation and prevent over-oxidation or side reactions.
Workup: A quenching step with a reducing agent like sodium bisulfite is necessary to destroy any excess permanganate. Acidification is then required to protonate the carboxylate and precipitate the carboxylic acid product.
Experimental Protocol: Oxidation of N-(6-formylpyridin-2-yl)pivalamide
Materials:
N-(6-formylpyridin-2-yl)pivalamide
Potassium permanganate
Acetone
Water
Saturated aqueous sodium bisulfite solution
Hydrochloric acid (HCl)
Procedure:
Dissolve N-(6-formylpyridin-2-yl)pivalamide in acetone in a round-bottom flask and cool to 0 °C in an ice bath.
Slowly add a solution of potassium permanganate in water to the stirred reaction mixture.
Continue stirring at 0 °C, monitoring the reaction by TLC.
Once the starting material is consumed, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears.
Acidify the mixture with HCl to precipitate the carboxylic acid product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8]
Reduction to a Hydroxymethyl Group
The selective reduction of the formyl group to a primary alcohol can be achieved using a variety of reducing agents.
Causality Behind Experimental Choices:
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce aldehydes in the presence of esters. This chemoselectivity is crucial when working with pyridine-2-carboxylate derivatives.
Solvent: Protic solvents like methanol or ethanol are suitable for reductions with NaBH₄.
Workup: A simple aqueous workup is typically sufficient to quench any remaining reducing agent and isolate the alcohol product.
Experimental Protocol: Selective Reduction of Methyl 6-formylpyridine-2-carboxylate
Materials:
Methyl 6-formylpyridine-2-carboxylate
Sodium borohydride (NaBH₄)
Methanol
Procedure:
Dissolve methyl 6-formylpyridine-2-carboxylate (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
Monitor the reaction by TLC.
Upon completion, quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the hydroxymethyl product.
Mechanistic Considerations and Reactivity Trends
The reactivity of the formyl group in pyridine-2-carboxylate derivatives is a direct reflection of the electronic effects at play within the molecule.
Electronic Effects
The pyridine nitrogen and the carboxylate group are both electron-withdrawing, which increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde. The relative positions of these groups are critical. For instance, in a 6-formylpyridine-2-carboxylate, both the nitrogen and the carboxylate group contribute to the activation of the formyl group.[9]
Comparative Reactivity
Generally, the order of reactivity for pyridine carboxaldehydes in nucleophilic additions is 4- > 2- > 3-.[9] This is due to the ability of the nitrogen to stabilize the negative charge that develops on the oxygen atom during the transition state through resonance when the formyl group is at the 2- or 4-position. The presence of an additional electron-withdrawing group, such as the carboxylate at the 2-position, will further enhance the reactivity of a formyl group at the 4- or 6-position.
Caption: Generalized workflow for nucleophilic addition.
Knoevenagel Condensation Mechanism
Caption: Key steps in the Knoevenagel condensation.
Conclusion
The formyl group in pyridine-2-carboxylate derivatives presents a rich and tunable platform for synthetic innovation. Its reactivity, profoundly influenced by the electronic characteristics of the pyridine ring and the adjacent carboxylate functionality, can be harnessed to construct a diverse array of molecular structures. By understanding the underlying principles of reactivity and employing the robust protocols detailed in this guide, researchers in drug discovery and organic synthesis can confidently and efficiently utilize these valuable building blocks to advance their scientific endeavors. The strategic application of the reactions discussed herein will undoubtedly continue to fuel the development of novel compounds with significant biological and material properties.
References
Jew, S., Park, B., Lim, D., Kim, M. G., Chung, I. K., Kim, J. H., Hong, C. I., Park, H.-J., Lee, J.-H., & Park, H. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609–612. [Link]
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Complexes for Imine Reduction. (2024, February 14). Inorganic Chemistry. [Link]
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, February 1). YouTube. [Link]
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. [Link]
A survey of Hammett substituent constants and resonance and field parameters. (1991, March 1). Chemical Reviews. [Link]
Mechanism of nucleophilic addition reactions. (video). Khan Academy. [Link]
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022, February 15). MDPI. [Link]
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). MDPI. [Link]
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019, April 14). MDPI. [Link]
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022, November 21). IntechOpen. [Link]
CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2020, January 21). PMC. [Link]
Stability and storage conditions for aminopyridine derivatives
An In-depth Technical Guide to the Stability and Storage of Aminopyridine Derivatives Introduction Aminopyridines represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability and Storage of Aminopyridine Derivatives
Introduction
Aminopyridines represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Their primary mode of action often involves the blockade of voltage-gated potassium channels.[1] Derivatives like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) are utilized in treating conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome.[2][3] The efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their chemical stability. Modifications to the parent aminopyridine scaffold, while crucial for tuning pharmacological activity, can significantly alter the molecule's stability profile.[4]
This guide provides a comprehensive technical overview of the factors governing the stability of aminopyridine derivatives. It details common degradation pathways, outlines protocols for robust stability testing, and offers evidence-based recommendations for optimal storage and handling. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of aminopyridine-based therapeutics.[5]
Physicochemical Properties and Their Impact on Stability
The stability of an aminopyridine derivative is dictated by its inherent chemical structure. Key factors include the position of the amino group, the compound's basicity (pKa), and the nature of other substituents on the pyridine ring.
Isomerism and Basicity: The position of the amino group (ortho-, meta-, or para-) significantly influences the electron density distribution within the pyridine ring, affecting its reactivity. For instance, 4-aminopyridine (pKa = 9.17) is more basic than 2-aminopyridine (pKa = 6.86) and 3-aminopyridine (pKa = 6.0).[6] This difference in basicity can affect the compound's propensity to undergo protonation, which in turn influences its susceptibility to certain degradation pathways like oxidation.[3][4]
Substituent Effects: Functional groups on the pyridine ring can either enhance or decrease stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can increase susceptibility to oxidation. Strategic substitutions can also improve metabolic stability; for example, adding a methyl group to 3-fluoro-4-aminopyridine was shown to increase its stability against oxidation by the CYP2E1 enzyme.[4]
Chemical Form (Salt vs. Free Base): The salt form of an aminopyridine derivative is often significantly more stable than its free base (molecular) form, particularly under oxidative stress.[3][4] In the salt form, the protonation of the pyridine nitrogen and the amino group reduces their susceptibility to oxidation by agents like hydrogen peroxide.[3][4]
Major Degradation Pathways
Understanding the potential degradation pathways is fundamental to developing stable formulations and defining appropriate storage conditions. Aminopyridine derivatives are primarily susceptible to oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
Oxidation is a primary degradation route for many aminopyridine derivatives. The nitrogen atoms in the pyridine ring and the exocyclic amino group are common sites for oxidative attack.
Mechanism: Oxidation can lead to the formation of N-oxides, nitro derivatives, and other degradation products.[3][7] For example, studies on 3,4-diaminopyridine under oxidative stress (using hydrogen peroxide) identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as major degradants when starting from the molecular (free base) form.[3] As mentioned, the salt form is less susceptible because the lone pairs of electrons on the nitrogen atoms are engaged with protons, making them less available for reaction with oxidizing agents.[3]
Caption: Oxidative degradation of 3,4-diaminopyridine free base.
Hydrolytic Degradation
Hydrolysis can be a significant degradation pathway, particularly for aminopyridine derivatives that contain hydrolyzable functional groups, such as nitriles, esters, or amides.[8][9] The stability is highly dependent on pH.
Mechanism:
Acid/Base Catalysis: Both acidic and basic conditions can catalyze the hydrolysis of susceptible groups. For example, the nitrile group of 2-(2-Aminopyridin-3-yl)acetonitrile can be hydrolyzed first to an amide and then to a carboxylic acid.[8]
Imine Hydrolysis: Schiff bases derived from aminopyridines can undergo hydrolysis at the imine linkage, a reaction that can be catalyzed by acids or metal ions like Cu(II).[10][11]
Ring Hydrolysis: In some cases, heating neutral or basic aqueous solutions of 4-aminopyridine can lead to partial hydrolysis to 4-pyridone, reducing the yield of the desired compound during synthesis or concentration steps.[12]
Photodegradation
Many pyridine-based compounds are sensitive to light. The International Council for Harmonisation (ICH) Q1B guideline mandates photostability testing for new drug substances and products.[13][14]
Mechanism: Aminopyridines can absorb UV light, which can excite the molecule to a higher energy state, leading to photochemical reactions. This can result in complex degradation pathways, including oxidation and rearrangement. For example, pyridine N-oxides can undergo photochemical valence isomerization to yield hydroxy pyridines.[15] Therefore, protection from light during storage and handling is a critical consideration.[2][16]
Recommended Storage and Handling Conditions
Proper storage is essential to maintain the integrity and purity of aminopyridine derivatives. Recommendations are based on the compound's physical state (solid vs. solution) and its inherent stability profile.
General Handling Precautions:
Ventilation: Always handle aminopyridine derivatives in a well-ventilated area to avoid inhalation of dust or vapors.[17][18]
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and protective clothing.[19][20]
Avoid Incompatibilities: Store away from strong oxidizing agents and sources of heat or ignition.[17]
Container Integrity: Use tightly sealed, clearly labeled containers. Check regularly for leaks or damage.[18][19]
Storage Conditions Summary:
The following table summarizes recommended storage conditions based on available stability data. These conditions are guided by ICH standards for long-term, intermediate, and accelerated stability studies.[13][14]
A robust stability testing program is crucial for determining the re-test period or shelf life of a drug substance or product.[25] The program should be designed and executed in accordance with ICH guidelines.[13][14][26]
Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing and validating a stability-indicating analytical method. It involves subjecting the compound to harsh conditions to intentionally generate degradation products.[4]
Objective: To demonstrate that the analytical method can accurately measure the decrease in the active ingredient and resolve it from its degradation products.
Conditions: Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and exposure to light.[4][8]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on an aminopyridine derivative.
Preparation: Prepare stock solutions of the aminopyridine derivative in a suitable solvent (e.g., methanol, acetonitrile, or water).[8]
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Withdraw and neutralize samples at various time points.[8]
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature or heat gently for a defined period. Withdraw and neutralize samples at various time points.[8]
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3-15%) and monitor over time (e.g., up to 216 hours) at room temperature.[3][4]
Thermal Degradation: Expose a solid sample of the compound to dry heat in a thermostatically controlled oven (e.g., 60°C) for a set duration (e.g., 48 hours). Also, heat a solution of the compound.[8]
Photolytic Degradation: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.[14]
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method like HPLC.
Stability-Indicating Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for stability testing of aminopyridine derivatives.[2][4][21]
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[4][21]
Column: A reversed-phase C18 column is typically effective (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate) is used to achieve separation of the parent compound from all degradation products.[4]
Method Validation: The method must be validated according to ICH guidelines to prove its specificity, linearity, accuracy, precision, and robustness.[23]
Degradant Identification: For degradants found above a certain threshold, structural elucidation is required. This is typically achieved by collecting fractions from semi-preparative HPLC and analyzing them using techniques like High-Resolution Mass Spectrometry (HPLC-MS) and Infrared (IR) spectroscopy.[4]
Conclusion
The chemical stability of aminopyridine derivatives is a critical quality attribute that must be thoroughly understood and controlled throughout the drug development lifecycle. Key factors influencing stability include the compound's isomeric form, the presence and nature of substituents, and its chemical form (salt versus free base). The primary degradation pathways are oxidation, hydrolysis, and photodegradation.
A comprehensive stability program, grounded in ICH guidelines, is essential. This includes performing forced degradation studies to develop and validate robust, stability-indicating analytical methods, primarily using HPLC. Adherence to recommended storage conditions—typically cool, dry, and protected from light—is paramount for preserving the integrity, purity, and potency of these important therapeutic agents.
References
Benchchem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Benchchem.
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
Slideshare. ICH Guidelines for stability testing. Slideshare.
Raust, J. A., et al. (2007, January 4). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis.
Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy.
Benchchem. Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. Benchchem.
PubChem. 2-Aminopyridine. PubChem.
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
Donnelly, R. F. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.
Trissel, L. A., Zhang, Y., & Xu, Q. A. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
ICH. (2010, February 2). Q1A(R2) Guideline. ICH.
Apollo Scientific. 2-Aminopyridine. Apollo Scientific.
Adedibu, C. T., et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
Raczyńska, E. D., Stępniewski, T. M., & Kolczyńska, K. (2012, May 15). DFT Studies on One-Electron Oxidation and One-Electron Reduction for 2- And 4-aminopyridines. Journal of Molecular Modeling.
Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie.
ECHEMI. 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets. ECHEMI.
ASM Journals. (1996, September 1). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals.
ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate.
ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment.... ResearchGate.
Journal of the Chemical Society, Dalton Transactions. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). RSC Publishing.
Trissel, L. A., Zhang, Y., & Xu, Q. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
Synfacts. Late-Stage Pyridine Oxidation via Oxygen Walking.
RSC Advances. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). The Royal Society of Chemistry.
ResearchGate. (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate.
Donnelly, R. F. Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.
Google Patents. WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.
PMC. Dissociation Constant of 4-Aminopyridinium Ion in Water From 0 to 50 °C and Related Thermodynamic Quantities. PMC.
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
Boyer, J. H., & Kruger, S. Azaquinones. I. Oxidation of Certain Hydroxy- and Aminopyridones1. Journal of the American Chemical Society.
ResearchGate. 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+ | Request PDF. ResearchGate.
PMC. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC.
Unlocking the Pyridine Scaffold: A Technical Guide to Key Synthetic Intermediates and Protocols
Executive Summary The pyridine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The de novo synthesis of highly functionalized pyridine derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The de novo synthesis of highly functionalized pyridine derivatives requires precise control over multi-component heteroannulation reactions. This technical whitepaper explores the mechanistic causality and experimental protocols behind three critical synthetic intermediates: 1,4-dihydropyridines (1,4-DHPs) , aminodienones , and 1,5-diketones . By mastering the generation and manipulation of these intermediates, researchers can achieve predictable regiocontrol and high yields in the synthesis of complex pyridine architectures.
Mechanistic Causality in Pyridine Heteroannulation
The construction of the six-membered nitrogenous ring rarely occurs in a single concerted step. Instead, it relies on the in situ generation of complementary electrophilic and nucleophilic intermediates. The fundamental causality in pyridine synthesis dictates that an amine source (often ammonia or ammonium acetate) must condense with a carbonyl to form an enamine or imine, which subsequently attacks an electron-deficient π-system (such as an α,β-unsaturated carbonyl or ynone) via a Michael addition. The thermodynamic sink of these pathways is the formation of the fully aromatized pyridine ring, which drives the preceding reversible equilibria forward.
The Hantzsch Pathway: 1,4-Dihydropyridines (1,4-DHPs)
The classical Hantzsch pyridine synthesis is a multicomponent reaction that couples an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. The reaction is driven by the dual reactivity of the β-ketoester. One equivalent condenses with ammonia to form a nucleophilic enamine , while the second equivalent undergoes a Knoevenagel condensation with the aldehyde to form an electrophilic α,β-unsaturated carbonyl (1)[1].
The causality of the cyclization lies in the complementary nature of these two intermediates, which undergo a Michael addition to form a 1,4-dihydropyridine (1,4-DHP) intermediate (2)[2]. Because 1,4-DHPs are non-planar and lack full aromaticity, a subsequent oxidative step (using reagents like HNO3, FeCl3, or ambient oxygen) is required to achieve the thermodynamically stable pyridine core.
Logical flow of the Hantzsch multicomponent pyridine synthesis.
Protocol 1: PTSA-Catalyzed Hantzsch Synthesis in Aqueous Micelles
Objective: Green, highly efficient synthesis of 1,4-DHPs.
Causality & Validation: Utilizing sodium dodecyl sulfate (SDS) creates aqueous micelles that concentrate the hydrophobic organic substrates, drastically increasing collision frequency. p-Toluenesulfonic acid (PTSA) catalyzes the initial Knoevenagel condensation. This protocol is a self-validating system : the highly hydrophobic 1,4-DHP product precipitates out of the aqueous micellar solution upon formation, inherently driving the equilibrium forward and serving as a visual indicator of reaction completion.
Micelle Formation: Prepare a 0.1 M aqueous solution of SDS in a round-bottom flask.
Reagent Introduction: Add benzaldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), ammonium acetate (1.2 equiv), and PTSA (10 mol%) to the micellar solution.
Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at ambient temperature. Monitor the reaction via TLC. The validation of reaction progress is the visible precipitation of the solid 1,4-DHP product (typically within 30-60 minutes).
Isolation: Filter the precipitated solid directly from the aqueous phase, washing with cold water to remove residual SDS and catalyst.
Purification & Validation: Recrystallize the crude product from ethanol. Validate the 1,4-DHP structure via ^1^H-NMR, specifically confirming the presence of the characteristic N-H broad singlet and the C4-H proton signal.
The Bohlmann-Rahtz Reaction: Aminodienone Intermediates
The Bohlmann-Rahtz synthesis provides a highly regioselective route to 2,3,6-trisubstituted pyridines. By utilizing an ethynylketone (ynone) instead of an enone, this pathway bypasses the need for the final oxidation step required in the Hantzsch synthesis (3)[3].
The critical intermediate is the aminodienone . The initial Michael addition between the enamine and the ynone yields the 2Z, 4E isomer of the aminodienone. Because this specific geometric isomer is highly stable, traditional methods required harsh temperatures (up to 200 °C) to force the E/Z isomerization necessary for cyclodehydration (4)[4]. Modern, optimized protocols introduce Lewis acids (e.g., ZnBr2) or Brønsted acids (e.g., Amberlyst 15) to lower the activation energy for this isomerization, allowing the nucleophilic enamine nitrogen to attack the carbonyl carbon under mild reflux conditions ().
Bohlmann-Rahtz cyclodehydration of aminodienones to pyridines.
Objective: Synthesis of 2,3,6-trisubstituted pyridines via aminodienone intermediates.
Causality & Validation: Amberlyst 15 acts as a heterogeneous Brønsted acid, facilitating both the initial Michael addition and the subsequent E/Z isomerization. The use of a solid-supported acid makes the system self-validating in its purification: simple physical filtration removes the catalyst, immediately arresting the acid-catalyzed process and preventing product degradation during workup.
Initiation: To a stirred solution of β-ketoester (1.0 equiv) and alkynone (2.0 equiv) in toluene (12 mL), add ammonium acetate (10.0 equiv) and Amberlyst 15 ion-exchange resin (20 mol%).
Reaction & Monitoring: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction via TLC (UV active). The self-validation point occurs when the intermediate aminodienone spot completely transitions to the higher Rf pyridine product (typically 15-20 hours).
Termination & Filtration: Cool the mixture to room temperature. Filter the heterogeneous Amberlyst 15 resin to quench the reaction.
Workup: Partition the filtrate between H2O (20 mL) and EtOAc (20 mL). Extract the aqueous layer twice with EtOAc.
Validation: Wash combined organic extracts with brine, dry over MgSO4, and evaporate in vacuo. Validate the highly substituted pyridine structure via ^1^H-NMR, ensuring the presence of the distinct isolated pyridine protons (C4-H and C5-H).
1,5-Diketones: Precursors for 2,4,6-Triaryl Pyridines
The construction of highly substituted, symmetric or asymmetric 2,4,6-triaryl pyridines frequently relies on 1,5-diketone intermediates. These are generated via a base-catalyzed Claisen-Schmidt condensation between an aryl methyl ketone and a benzaldehyde to form a chalcone, followed by a Michael addition of a second ketone equivalent (5)[5].
The 1,5-diketone provides a pre-assembled, flexible carbon backbone. The addition of ammonium acetate introduces nitrogen, which sequentially forms a mono-imine and then an enamine-imine intermediate. The spatial proximity of the reactive centers forces an intramolecular cyclization. The release of water and subsequent oxidative aromatization provides the thermodynamic driving force for the reaction.
Synthesis of 2,4,6-triaryl pyridines via 1,5-diketones.
Protocol 3: Transition-Metal-Free Synthesis of 2,4,6-Triaryl Pyridines
Objective: One-pot synthesis of triaryl pyridines via a 1,5-diketone intermediate.
Causality & Validation: The reaction relies on a sequential base-catalyzed condensation. The system is self-validating because the intermediate chalcone and 1,5-diketone can be visually and spectroscopically tracked before the cyclization step is triggered by the addition of the nitrogen source.
Enolate Formation: Dissolve the acetophenone derivative (1.0 equiv) in EtOH. Add 60% aqueous KOH (1.0 equiv) and stir at 0 °C for 15 minutes to ensure complete enolate formation.
Chalcone Synthesis: Add the benzaldehyde derivative (1.0 equiv) at 0 °C. Monitor via TLC until the starting materials are consumed, validating the formation of the chalcone intermediate.
Michael Addition: Add a second equivalent of the acetophenone derivative (1.0-1.5 equiv) to the mixture. Stir at room temperature (or reflux at 100 °C if sterically hindered) for 1-2 hours until the 1,5-diketone is formed.
Cyclization: Introduce ammonium acetate (excess) directly into the reaction vessel and heat to reflux to drive the double imine condensation and cyclodehydration.
Workup & Validation: Cool the mixture to precipitate the product. Filter and wash with cold EtOH. Validate purity via melting point and ^13^C-NMR (confirming the symmetrical or asymmetrical nature of the triaryl pyridine core based on carbon equivalencies).
Quantitative Analysis of Reaction Efficiencies
Understanding the operational parameters of these intermediate-driven pathways is essential for selecting the appropriate synthetic route.
Synthesis Method
Key Intermediate
Catalyst / Promoter
Typical Yield (%)
Reaction Temp (°C)
Regioselectivity Profile
Hantzsch Synthesis
1,4-Dihydropyridine
PTSA / Aqueous Micelles
85 - 96%
25 - 80 °C
Symmetric (Typically 2,6-dialkyl-3,5-diester)
Bohlmann-Rahtz
Aminodienone (2Z, 4E)
Amberlyst 15 / ZnBr2
80 - 95%
80 - 110 °C
Highly Asymmetric (2,3,6-trisubstituted)
1,5-Diketone Route
1,5-Diketone
KOH (Step 1), NH4OAc (Step 2)
75 - 90%
0 °C to 100 °C
Symmetric or Asymmetric (Triaryl)
Conclusion
The rational design of pyridine-based heterocycles requires a deep mechanistic understanding of the transient and isolable intermediates that dictate ring formation. Whether leveraging the oxidative aromatization of 1,4-DHPs in the Hantzsch synthesis, overcoming the geometric constraints of aminodienones in the Bohlmann-Rahtz reaction, or utilizing the pre-assembled carbon backbone of 1,5-diketones, controlling these key intermediates is the cornerstone of modern heterocyclic chemistry. By applying the self-validating protocols outlined in this guide, researchers can achieve robust, reproducible, and highly regioselective pyridine syntheses.
References
The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide. Source: benchchem.com.
Recent advances in Hantzsch 1,4-dihydropyridines. Source: scispace.com.
One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. Source: acs.org.
Application Note: Friedländer Condensation Protocol for Methyl 5-amino-4-formylpyridine-2-carboxylate
Strategic Utility in Drug Discovery Methyl 5-amino-4-formylpyridine-2-carboxylate (CAS: 1822855-77-5) is a highly functionalized ortho-aminoaldehyde building block strategically deployed in heterocyclic synthesis. Its pr...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Utility in Drug Discovery
Methyl 5-amino-4-formylpyridine-2-carboxylate (CAS: 1822855-77-5) is a highly functionalized ortho-aminoaldehyde building block strategically deployed in heterocyclic synthesis. Its primary application lies in the construction of 1,6-naphthyridine scaffolds via the Friedländer condensation. The 1,6-naphthyridine core is a privileged pharmacophore, frequently utilized in the development of monoamine oxidase (MAO) inhibitors, antiviral agents, and targeted kinase inhibitors . This application note details a robust, self-validating protocol for the base-catalyzed condensation of this precursor with an
α
-methylene ketone (using acetophenone as a model) to yield a functionalized 1,6-naphthyridine-2-carboxylate derivative.
Mechanistic Insights: Causality of Reaction Design
To ensure high yields and minimize side reactions, every parameter of this protocol has been rationally selected based on the mechanistic demands of the Friedländer reaction :
Catalyst Selection (Piperidine): While both acid and base catalysis can drive this reaction, secondary amines like piperidine are optimal for electron-deficient pyridine systems. Piperidine acts as an organocatalyst, reversibly condensing with the ketone to form a highly nucleophilic enamine. This enamine is significantly more reactive than a standard enolate, accelerating the initial intermolecular aldol addition to the formyl group.
Reaction Pathway: Following the aldol addition, dehydration yields an
α,β
-unsaturated intermediate. This intermediate undergoes rapid intramolecular cyclization via imine formation with the adjacent amino group at the C5 position, extruding a second molecule of water to achieve a fully aromatized 1,6-naphthyridine system .
Solvent Rationale (Absolute Ethanol): Ethanol is selected because its protic nature stabilizes the charged transition states during the aldol step. Furthermore, its boiling point (78 °C) provides the exact thermal energy required to drive the final, thermodynamically demanding cyclodehydration step without causing thermal degradation of the ester moiety.
Reagents and Quantitative Parameters
Table 1: Reagents and Equivalents for a 1.0 mmol Scale Reaction
Reagent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
Methyl 5-amino-4-formylpyridine-2-carboxylate
180.16
1.0 eq
180.2 mg
Limiting Reactant (ortho-aminoaldehyde)
Acetophenone
120.15
1.2 eq
144.2 mg (140 µL)
α
-methylene source (Nucleophile)
Piperidine
85.15
0.2 eq
17.0 mg (20 µL)
Secondary amine organocatalyst
Absolute Ethanol
46.07
-
5.0 mL
Protic solvent
Ethyl Acetate
88.11
-
20.0 mL
Extraction solvent
Experimental Workflow
Figure 1: Step-by-step workflow for the Friedländer condensation protocol.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 5-amino-4-formylpyridine-2-carboxylate (1.0 mmol, 180.2 mg) in absolute ethanol (5.0 mL).
Causality Note: The starting material may not fully dissolve at room temperature; however, it will enter the solution as the reaction progresses and the temperature increases.
Step 2: Addition of the Ketone
Add acetophenone (1.2 mmol, 140 µL) to the suspension. Stir at room temperature for 5 minutes to ensure uniform dispersion.
Step 3: Organocatalysis Initiation
Add piperidine (0.2 mmol, 20 µL) dropwise to the mixture.
Causality Note: Dropwise addition prevents localized exothermic spikes and minimizes the risk of the ketone undergoing rapid self-aldol condensation before it can react with the target aldehyde.
Step 4: Thermal Activation
Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C (reflux) using a temperature-controlled oil bath or heating block. Maintain reflux under a nitrogen atmosphere for 4 to 8 hours.
Step 5: Self-Validating Reaction Monitoring
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (95:5).
Validation Check: The reaction is deemed complete when the highly UV-active starting material spot disappears and a new, intensely fluorescent spot (the fully conjugated 1,6-naphthyridine product) appears at a higher
Rf
value.
Step 6: Workup and Extraction
Once complete, cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting crude residue with Ethyl Acetate (20 mL). Wash the organic layer with distilled water (2 x 10 mL) and brine (10 mL).
Validation Check: Ensure the aqueous phase is at pH ~7-8. If it is too acidic, the basic naphthyridine nitrogens will protonate, dragging your product into the aqueous waste.
Step 7: Drying and Purification
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexanes/Ethyl Acetate 80:20 to 50:50) to afford the pure 1,6-naphthyridine derivative.
Analytical Characterization (Expected Outcomes)
Successful condensation is easily verified via
1
H-NMR spectroscopy. The defining markers of a successful Friedländer cyclization are:
Disappearance of the highly deshielded formyl proton (~10.0 ppm) and the broad primary amino singlet (~6.5 ppm).
Appearance of a new aromatic proton signal corresponding to the newly formed heterocyclic ring (typically between 8.0 - 8.5 ppm, depending on the ketone used).
Retention of the methyl ester singlet (~3.9 ppm), confirming that the ester moiety survived the basic reflux conditions.
Troubleshooting Guide
Table 2: Experimental Troubleshooting and Causality
Observation
Probable Cause
Recommended Solution
Incomplete conversion (>8 hrs)
Low enolization rate of the chosen ketone.
Increase piperidine loading to 0.5 eq, or switch to a stronger base (e.g., catalytic KOH in EtOH).
Formation of multiple spots
Aldol self-condensation of the ketone.
Add the ketone dropwise via a syringe pump to the refluxing mixture over 30–60 minutes.
Poor isolated yield
Product lost in the aqueous phase during workup.
The 1,6-naphthyridine core is basic. Ensure the aqueous wash is adjusted to pH 8 with saturated
NaHCO3
prior to extraction.
Ester hydrolysis
Trace water combined with overly harsh basic conditions.
Ensure absolute ethanol is used. Avoid using aqueous NaOH/KOH; stick to anhydrous secondary amines like piperidine.
References
Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 2023.[Link]
The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. Advances in Heterocyclic Chemistry, 2020.[Link]
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synlett, 2006.[Link]
Application
Using Methyl 5-amino-4-formyl-pyridine-2-carboxylate in heterocyclic synthesis
Application Note: Synthesis of 1,7-Naphthyridine-Based PRMT5 Inhibitors Using Methyl 5-amino-4-formyl-pyridine-2-carboxylate Introduction & Structural Rationale Methyl 5-amino-4-formyl-pyridine-2-carboxylate (CAS: 182285...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 1,7-Naphthyridine-Based PRMT5 Inhibitors Using Methyl 5-amino-4-formyl-pyridine-2-carboxylate
Introduction & Structural Rationale
Methyl 5-amino-4-formyl-pyridine-2-carboxylate (CAS: 1822855-77-5) is a highly functionalized, privileged ortho-aminoaldehyde building block[1]. In modern medicinal chemistry, this scaffold is highly valued for its ability to undergo rapid annulation reactions to form complex bicyclic heteroaromatics. Specifically, it serves as the critical precursor for synthesizing 1,7-naphthyridine derivatives[2].
Recent breakthroughs in precision oncology have utilized this exact precursor to synthesize 2-amino-3-methyl-1,7-naphthyridine-6-carboxylic acid (Intermediate S4-5)[2]. This intermediate forms the core of AM-9747, a potent, orally bioavailable Protein Arginine Methyltransferase 5 (PRMT5) inhibitor[3]. The structural logic behind using this specific pyridine derivative is twofold:
The C2-Methyl Ester: Provides a stable, easily unmasked functional group for downstream amide coupling with complex amine side chains[3].
The 1,7-Naphthyridine Core: Once cyclized, the resulting 2-amino-1,7-naphthyridine moiety forms a critical salt bridge with the Glu444 residue in the PRMT5 binding pocket, while the newly introduced 3-methyl group engages in a unique hydrophobic interaction with the sulfur atom of the co-inhibitor methylthioadenosine (MTA)[4].
The clinical value of compounds derived from methyl 5-amino-4-formyl-pyridine-2-carboxylate lies in their mechanism of action. In approximately 15% of all solid tumors, the tumor suppressor gene CDKN2A is deleted alongside the passenger gene MTAP (Methylthioadenosine phosphorylase)[3].
The loss of MTAP prevents the degradation of MTA, leading to massive intracellular MTA accumulation[5]. MTA binds to PRMT5, creating a sensitized PRMT5:MTA complex[5]. Inhibitors like AM-9747—built upon the 1,7-naphthyridine core—bind cooperatively with this complex, selectively inducing synthetic lethality in MTAP-deleted cancer cells while sparing healthy, MTAP-wild-type (WT) cells[6].
Mechanism of synthetic lethality in MTAP-deleted cancers via PRMT5 inhibition.
Quantitative Data Summaries
To establish the baseline parameters for synthesis and the resulting biological efficacy of the synthesized core, the following data is summarized:
Table 1: Physicochemical Properties of the Precursor [1]
Property
Specification
Chemical Name
Methyl 5-amino-4-formyl-pyridine-2-carboxylate
Synonym
Methyl 5-amino-4-formylpicolinate
CAS Number
1822855-77-5
Molecular Formula
C₈H₈N₂O₃
Molecular Weight
180.16 g/mol
| Storage Conditions | Refrigerator (2-8°C), sealed in a dry environment |
Table 2: Biological Efficacy of Core-Derived Inhibitor (AM-9747) [3]
Assay / Cell Line
IC₅₀ Value
Observation
HCT116 (MTAP-del)
0.2 nM
Near-complete reduction in symmetric dimethyl arginine (SDMA).
HCT116 (MTAP-WT)
50 nM
Minimal off-target toxicity in healthy cells.
| Selectivity Window | 248-fold | Demonstrates profound MTA-cooperativity driven by the 3-methyl group. |
Experimental Workflows & Protocols
The following self-validating protocols describe the transformation of methyl 5-amino-4-formyl-pyridine-2-carboxylate into the advanced intermediate 2-amino-3-methyl-1,7-naphthyridine-6-carboxylic acid (S4-5)[2].
Workflow for synthesizing the 1,7-naphthyridine core via Friedländer annulation.
Protocol 1: Modified Friedländer Annulation
Objective: Construct the bicyclic 1,7-naphthyridine core via condensation with an active methylene compound.
Causality: Propionitrile serves a dual purpose in this reaction. Its
α
-methylene carbon acts as a nucleophile to condense with the C4-formyl group of the precursor, while the electrophilic nitrile carbon undergoes intramolecular cyclization with the C5-amine, yielding the 2-amino-3-methyl-substituted heterocycle[2].
Preparation: Charge a flame-dried round-bottom flask with methyl 5-amino-4-formyl-pyridine-2-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
Reagent Addition: Add propionitrile (1.5 eq) followed by Cesium Carbonate (Cs₂CO₃, 2.0 eq). Note: A mild, non-nucleophilic base like Cs₂CO₃ is chosen over hydroxides to prevent premature hydrolysis of the C2-methyl ester.
Reaction: Purge the system with nitrogen and heat to 80°C. Causality: The nitrogen atmosphere prevents oxidative degradation of the electron-rich amino-pyridine intermediate.
In-Process Control: Monitor the reaction via LC-MS. The mass of the starting material (m/z 181.1 [M+H]⁺) should smoothly transition to the cyclized intermediate mass.
Workup: Once complete (typically 4-6 hours), cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield methyl 2-amino-3-methyl-1,7-naphthyridine-6-carboxylate.
Protocol 2: Saponification to Intermediate S4-5
Objective: Unmask the carboxylic acid for downstream amide coupling.
Causality: Careful control of pH during workup is required to isolate the zwitterionic amino acid without protonating the basic naphthyridine nitrogens.
Dissolution: Dissolve the ester intermediate from Protocol 1 in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v). Causality: This specific ternary mixture ensures complete dissolution of the hydrophobic organic substrate while providing an aqueous environment for the hydroxide nucleophile.
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Stir vigorously at room temperature for 2 hours.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH, leaving only the aqueous layer.
Precipitation: Slowly acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~3.5 to 4.0.
Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford 2-amino-3-methyl-1,7-naphthyridine-6-carboxylic acid (S4-5) as a solid[2].
References
ChemScene.
Sigma-Aldrich.
Sarvary, I., et al. (2025). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy.
Sarvary, I., et al. (2025). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. PMC / NIH.
PNAS. MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens.
Application Notes and Protocols: Methyl 5-amino-4-formyl-pyridine-2-carboxylate in Medicinal Chemistry
Foreword: Unlocking a Versatile Pyridine Scaffold for Drug Discovery In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unlocking a Versatile Pyridine Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, π-stacking, and metal coordination, coupled with its metabolic stability, makes it an invaluable component in the design of novel therapeutics. This guide focuses on a particularly promising, yet underexplored, derivative: Methyl 5-amino-4-formyl-pyridine-2-carboxylate . This trifunctional building block offers a unique combination of reactive handles—an aromatic amine, an aldehyde, and a methyl ester—presenting a rich platform for the synthesis of diverse and complex molecular architectures.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the potential applications of this versatile scaffold. We will delve into its plausible synthesis, explore its utility in constructing various heterocyclic systems, and provide detailed, field-proven protocols to empower your research endeavors.
The Strategic Advantage of Methyl 5-amino-4-formyl-pyridine-2-carboxylate
The strategic placement of the amino, formyl, and carboxylate groups on the pyridine ring offers several advantages for medicinal chemistry campaigns:
Orthogonal Reactivity: The distinct chemical nature of the three functional groups allows for selective and sequential reactions, enabling precise control over the construction of complex molecules. The formyl group is a prime candidate for reductive amination or condensation reactions, the amino group can be acylated, alkylated, or used in cyclization reactions, and the methyl ester can be hydrolyzed or converted to an amide.
Vectorial Diversity: Each functional group provides a vector for introducing diversity into a molecule. This is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize potency, selectivity, and pharmacokinetic properties.
Scaffold for Heterocycle Synthesis: The arrangement of the functional groups is ideal for the synthesis of fused heterocyclic systems, such as pyridopyrimidines, pyridothiazines, and other structures of medicinal interest.
Proposed Synthesis of the Core Scaffold
While not extensively documented, a plausible and efficient synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate can be envisioned based on established pyridine chemistry. The following protocol is a scientifically sound, proposed route.
Protocol 1: Multi-step Synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate
This protocol outlines a potential pathway starting from a commercially available substituted pyridine.
Application Note: Copper-Catalyzed Amination of Bromopyridine Derivatives
Introduction & Strategic Advantages The synthesis of aminopyridines is a critical transformation in pharmaceutical development and agrochemical synthesis, as the aminopyridine motif is a privileged scaffold in numerous b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Advantages
The synthesis of aminopyridines is a critical transformation in pharmaceutical development and agrochemical synthesis, as the aminopyridine motif is a privileged scaffold in numerous bioactive molecules. While palladium-catalyzed Buchwald-Hartwig cross-coupling is widely utilized, the classic Ullmann-Goldberg copper-catalyzed amination offers a highly sustainable, cost-effective, and scalable alternative[1].
Historically, copper-catalyzed aminations required harsh conditions (e.g., >150 °C, highly polar solvents) that limited functional group tolerance. However, the introduction of bidentate ligands (such as diamines and amino acids) has revolutionized this methodology, enabling room-temperature to moderate-heating protocols[2]. This application note provides a comprehensive, self-validating guide to the copper-catalyzed C–N cross-coupling of bromopyridines, detailing the mechanistic causality behind reagent selection and step-by-step experimental workflows.
Mechanistic Causality in Copper-Catalyzed C–N Coupling
Understanding the underlying mechanism is essential for troubleshooting and optimizing reaction conditions. The transformation operates via a Cu(I)/Cu(III) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle[1].
Catalyst Selection: Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) are the standard precatalysts. Cu₂O is particularly effective when operating under mild conditions (e.g., 60 °C) with aqueous ammonia, as it slowly releases active Cu(I) species into the solution[3].
Ligand Design & Bite Angle: Bidentate nitrogen ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline are strictly required. Causally, these ligands serve a dual purpose: they increase the electron density at the Cu(I) center (lowering the activation energy for the rate-determining oxidative addition of the bromopyridine) and sterically prevent the formation of unreactive, multiple-ligated copper species[4].
Base Selection: Mild inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred over strong alkoxides (e.g., NaOtBu). Strong bases can induce unwanted nucleophilic aromatic substitution (SNAr) side reactions on the electron-deficient pyridine ring. K₂CO₃ provides a heterogeneous basic surface that slowly neutralizes the HBr byproduct without degrading the catalyst[2].
Catalytic cycle of Cu-catalyzed amination of bromopyridines via Cu(I)/Cu(III) intermediates.
Reaction Optimization and Quantitative Data
The table below synthesizes quantitative data from benchmark literature, allowing researchers to select the optimal catalytic system based on their specific substrate constraints and available equipment.
Note: Ethylene glycol acts as both a solvent and a weak bidentate ligand that stabilizes the initial Cu species before DMEDA coordination[3]. Water is a highly polar, environmentally benign solvent that couples excellently with microwave (MW) irradiation, superheating rapidly to drive the reaction of unreactive dihalopyridines[5].
Self-Validating Experimental Protocols
Standardized experimental workflow for the synthesis and isolation of aminopyridine derivatives.
Method A: Standard Thermal Amination (General Scope)
Objective: Coupling of 2-bromopyridine with secondary amines or amides using standard laboratory glassware[4].
Step-by-Step Procedure:
Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), the secondary amine/amide (1.2 mmol), CuI (0.02 mmol, 2 mol%), and anhydrous K₂CO₃ (2.0 mmol).
Causality: Degassing the solvent via sparging with Argon for 15 minutes is critical. Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) in the presence of dissolved oxygen, which terminates the catalytic cycle.
Ligand Addition: Add anhydrous Toluene (2.0 mL) followed by DMEDA (0.04 mmol, 4 mol%) under a positive flow of Argon.
Self-Validation Checkpoint: The reaction mixture should transition from a pale suspension to a deep blue or purple hue upon addition of the diamine ligand. This color change visually confirms the formation of the active L-Cu(I) complex.
Heating: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 8 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). Complete consumption of the UV-active 2-bromopyridine spot and the appearance of a lower R_f spot (amine product) validates the progression.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic base and copper complexes. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography on silica gel to afford the pure aminopyridine.
Objective: High-speed synthesis of substituted 2,6-diaminopyridines from 2,6-dibromopyridine[5].
Step-by-Step Procedure:
Reagent Loading: In a 10 mL microwave-safe vial, combine 2,6-dibromopyridine (1.0 mmol), the corresponding amine (2.5 mmol), CuI (0.1 mmol, 10 mol%), DMPAO ligand (0.2 mmol, 20 mol%), and K₂CO₃ (3.0 mmol).
Solvent Addition: Add deionized Water (3.0 mL).
Causality: Water is an excellent microwave absorber. It allows the reaction mixture to reach high internal temperatures rapidly and uniformly, drastically reducing reaction times from 24 hours to under 3 hours[5].
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for 2.5 hours. Ensure the stirring rate is set to maximum to maintain a homogeneous suspension of the insoluble base.
Quenching: Allow the vial to cool to room temperature (the microwave synthesizer should utilize compressed air cooling). Carefully uncap the vial to release any built-up pressure.
Extraction & Isolation: Extract the aqueous mixture with Dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization or chromatography.
References
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications (2010). 3
A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Tetrahedron (2015). 5
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules (2014). 4
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules (2021). 1
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv (2023).2
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Validated Protocols for Pharmaceutical Characterization
Introduction & Mechanistic Insights
Substituted pyridines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. However, their accurate purity assessment via High-Performance Liquid Chromatography (HPLC) presents distinct physicochemical challenges that require a deep mechanistic understanding of analyte-stationary phase interactions.
The Causality of Chromatographic Challenges:
The Silanol Effect: The pyridine nitrogen possesses a lone pair of electrons, rendering it moderately basic (typical
pKa≈5.2
). In traditional reversed-phase (RP) HPLC using silica-based columns, residual unreacted silanol groups (
−SiOH
) on the stationary phase become ionized to silanolates (
−SiO−
) at mid-range pH levels (pH 4–7). The positively charged pyridinium ion interacts with these anionic sites via secondary cation-exchange mechanisms. This dual-retention behavior (hydrophobic + ionic) causes severe peak tailing, broad peaks, and irreproducible retention times .
Extreme Hydrophilicity: Many substituted pyridines (e.g., aminopyridines, hydroxypyridines) are highly polar. In standard RP-HPLC, they often elute near the void volume, making it difficult to separate them from early-eluting synthetic impurities or degradation products .
Expert Strategy for Resolution:
To suppress the "silanol effect," the mobile phase pH must be strictly controlled. Operating at a low pH (e.g., pH 2.0–2.5 using a phosphate buffer) ensures that both the pyridine derivative and the residual silanols are fully protonated. Protonating the silanols neutralizes them, effectively eliminating the secondary cation-exchange interactions , . Furthermore, utilizing highly end-capped, base-deactivated C18 columns is critical for achieving symmetrical peak shapes.
Method Development Workflow
The following logical workflow illustrates the decision-making process for developing a robust purity assessment method for novel pyridine derivatives.
Logical workflow for HPLC method development and optimization of substituted pyridines.
This protocol details a self-validating isocratic RP-HPLC method optimized for the purity assessment of structurally diverse substituted pyridines.
3.1. Reagents & Materials
Stationary Phase: Highly end-capped Zorbax RX-C18 (250 mm × 4.6 mm, 5 µm) or an equivalent base-deactivated octadecyl column .
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (
KH2PO4
) buffer.
Mobile Phase B: HPLC-Grade Acetonitrile.
Diluent: Mobile Phase A : Mobile Phase B (50:50, v/v).
3.2. Step-by-Step Preparation
Buffer Preparation: Dissolve 2.72 g of
KH2PO4
in 1000 mL of ultra-pure water (18.2 MΩ·cm). Adjust the pH precisely to 2.5 ± 0.05 dropwise using orthophosphoric acid. Filter the buffer through a 0.22 µm nylon membrane and degas via sonication for 15 minutes .
Mobile Phase Blending: Mix the Buffer and Acetonitrile in a 65:35 (v/v) ratio. (Note: Isocratic conditions are preferred for routine purity checks to minimize baseline drift and maximize throughput, though gradient elution can be substituted if the synthetic impurity profile spans a wide polarity range).
Standard Stock Solution: Accurately weigh 10.0 mg of the substituted pyridine reference standard. Dissolve in 10 mL of the diluent to achieve a 1.0 mg/mL stock solution.
Working Sample Solution: Dilute the stock solution to a final analytical concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit .
3.3. System Suitability Testing (Self-Validating Mechanism)
Trustworthiness in analytical chemistry relies on self-validation. Before assessing sample purity, the chromatographic system must prove its resolving power and chemical inertness.
Action: Prepare a System Suitability Test (SST) mixture containing the target substituted pyridine and a closely eluting structural isomer (e.g., 2-methylpyridine and 3-methylpyridine) at 50 µg/mL each.
Self-Validation Criteria:
Resolution (
Rs
): Must be > 2.0 between the critical isomer pair.
Tailing Factor (
Tf
): Must be ≤ 1.5 for the pyridine peak. (Causality: A
Tf
> 1.5 indicates that the buffer is failing to suppress silanol interactions, signaling buffer depletion or column degradation).
Precision: Relative Standard Deviation (RSD) of the peak area for 5 replicate injections must be ≤ 2.0% .
Do not proceed with sample analysis unless all SST criteria are strictly met.
Data Presentation & Chromatographic Parameters
The following table summarizes the standardized chromatographic conditions and expected validation metrics for this protocol.
Parameter
Optimized Value / Acceptance Criteria
Chromatographic Column
End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Composition
0.02 M
KH2PO4
(pH 2.5) : Acetonitrile (65:35 v/v)
Flow Rate
1.0 mL/min (Isocratic)
Column Temperature
25 °C (Thermostatted to ensure thermodynamic reproducibility)
Alternative Protocol: Mixed-Mode Chromatography for Polar Isomers
When dealing with highly hydrophilic substituted pyridines (e.g., diaminopyridines) that exhibit poor retention (
k′
< 1) on standard C18 columns even at 100% aqueous conditions, mixed-mode chromatography is the authoritative alternative.
Column: Primesep 100 or equivalent (combining reversed-phase and cation-exchange mechanisms) .
Mobile Phase: Water / Acetonitrile / Sulfuric Acid (or Trifluoroacetic acid for LC-MS compatibility).
Mechanistic Advantage: Isomers are separated based on a combination of hydrophobic interactions, ionic interactions, and hydrogen bonding between the analyte's substituents and the embedded functional groups on the stationary phase . By tuning the acid concentration in the mobile phase, the retention time of the basic pyridine can be precisely modulated without altering the organic modifier ratio.
References
High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine on Primesep 100
Source: SIELC Technologies
URL:[Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative
Source: International Journal of Scientific Research in Science and Technology (via ResearchGate)
URL:[Link]
HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-Phenyl-1-Piperazinyl))Propyl-2,3-Dihydro-6-Methyl-1,3-Dioxo-1H-Pyrrolo[3,4-c]Pyridine
Source: Department of Pharmaceutical Chemistry, Poznań University of Medical Sciences (PTFARM)
URL:[Link]
Application
Application Note: NMR Characterization of Methyl 5-amino-4-formyl-pyridine-2-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 5-amino-4-formyl-pyridine-2-carboxylate and its derivatives are a class of heterocyclic compounds of significant interest in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-amino-4-formyl-pyridine-2-carboxylate and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural framework, featuring a substituted pyridine ring, is a common motif in a wide array of pharmacologically active molecules. Accurate and unambiguous structural elucidation is a critical step in the synthesis and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.[1]
This application note provides a comprehensive guide to the NMR characterization of methyl 5-amino-4-formyl-pyridine-2-carboxylate derivatives. It outlines detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments and offers insights into the interpretation of the resulting spectra.
The Importance of Multi-dimensional NMR in Structural Elucidation
While one-dimensional ¹H NMR provides initial information on proton environments and their multiplicities, complex substitution patterns on the pyridine ring can lead to overlapping signals and ambiguous assignments. Two-dimensional NMR techniques are crucial for overcoming these challenges.[1]
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing neighboring protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is instrumental in piecing together the carbon skeleton and assigning quaternary carbons.
By combining these techniques, a self-validating system for structural confirmation is established, ensuring the trustworthiness of the assigned structure.
Experimental Protocols
Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The chemical shifts of pyridine derivatives can be solvent-dependent.[1] For the title compound, CDCl₃ is often a good starting point.
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[2] Most modern spectrometers can reference the spectra to the residual solvent peak.
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[1]
Relaxation Delay: 2-5 seconds.
2.3 2D NMR Spectroscopy (COSY, HSQC, HMBC)
Standard pulse programs available on most NMR spectrometers should be used. Key parameters to consider are the spectral widths in both dimensions and the number of increments in the indirect dimension, which will determine the resolution.
Data Interpretation and Spectral Analysis
The structural features of methyl 5-amino-4-formyl-pyridine-2-carboxylate give rise to a characteristic set of NMR signals.
Structure and Numbering
Caption: Numbering scheme for the pyridine core.
¹H NMR Spectral Data
The proton chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing formyl and carboxylate groups, along with the nitrogen atom in the ring, tend to deshield the ring protons, shifting them downfield.[1] Conversely, the electron-donating amino group provides a shielding effect.
Proton
Multiplicity
Approximate Chemical Shift (δ, ppm)
Coupling Constants (J, Hz)
H6
Singlet
8.0 - 8.5
-
H3
Singlet
7.5 - 8.0
-
CHO (formyl)
Singlet
9.8 - 10.2
-
NH₂ (amino)
Broad Singlet
5.0 - 6.0
-
OCH₃ (ester)
Singlet
3.8 - 4.2
-
Note: The absence of ortho or meta coupling for H3 and H6 results in singlets for these protons.
¹³C NMR Spectral Data
The carbon chemical shifts are also dictated by the substituent effects. The pyridine ring carbons typically resonate in the aromatic region.[1]
Carbon
Approximate Chemical Shift (δ, ppm)
C=O (ester)
165 - 175
C=O (formyl)
190 - 200
C2
145 - 155
C3
110 - 120
C4
120 - 130
C5
150 - 160
C6
135 - 145
OCH₃ (ester)
50 - 55
2D NMR Correlation Analysis
Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.
Key COSY Correlations
In the case of the title compound, with no adjacent ring protons, COSY correlations within the pyridine ring will be absent. This lack of correlation is in itself a key piece of structural information.
Key HMBC Correlations
HMBC is particularly powerful for connecting the different fragments of the molecule. The following diagram illustrates the expected key long-range correlations.
Caption: Expected key HMBC correlations.
Interpretation of HMBC Correlations:
The formyl proton (CHO) will show correlations to C4 and C5, and likely a weaker correlation to C3.
The ester methyl protons (OCH₃) will correlate to the ester carbonyl carbon and to C2 of the pyridine ring.
The ring proton H3 will show correlations to C2, C4, and C5.
The ring proton H6 will show correlations to C2, C5, and C4.
These correlations provide a robust and interconnected network of evidence that confirms the substitution pattern on the pyridine ring.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides a powerful and reliable methodology for the structural characterization of methyl 5-amino-4-formyl-pyridine-2-carboxylate derivatives. By systematically applying the protocols and interpretation strategies outlined in this note, researchers can confidently elucidate and validate the structures of these important heterocyclic compounds, which is a fundamental requirement for their advancement in drug discovery and development pipelines.
Kayan, A. (2014). 13 C NMR spectrum of butoxy(pyridine-2-carboxylato)zirconium complex. ResearchGate. [Link]
Astudillo, L., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(8), 2033. [Link]
Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
Rojas-Vite, G., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. [Link]
AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 43(8), 2575. [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
McClure, M., & Trombley, A. (2023). TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(NO2)2]NO3. Journal of the North Carolina Academy of Science, 132(1), 1-6. [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of... [Link]
The Royal Society of Chemistry. (2022). Supplementary data. [Link]
Salimon, J., et al. (2021). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Nishtar Medical Journal, 3(1), 34-41. [Link]
Sarto, F., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(8), 1583-1587. [Link]
Technical Support Center: Synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate. This document provides in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to the Synthesis
The synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate, a key intermediate for various pharmaceutical compounds, typically involves the introduction of a formyl group onto the pyridine ring of Methyl 5-aminopyridine-2-carboxylate. The primary methods for this transformation are the Vilsmeier-Haack reaction and, alternatively, a pathway involving pyridine N-oxide activation, such as the Reissert-Henze reaction. Both routes present unique challenges that can impact yield and purity. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.
Q1: My Vilsmeier-Haack formylation reaction is resulting in a very low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of Methyl 5-aminopyridine-2-carboxylate are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions, side reactions involving the amino group, and potential degradation of the starting material or product.
Potential Causes and Troubleshooting Steps:
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, the active formylating agent, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1][2]. Insufficient reagent formation will directly lead to low conversion.
Solution: Ensure that the DMF and POCl₃ are of high purity and are handled under anhydrous conditions to prevent quenching of the reagents. A slight excess of the Vilsmeier reagent (1.5-3 equivalents) can be beneficial.
Side Reaction at the Amino Group: The amino group at the 5-position is nucleophilic and can react with the Vilsmeier reagent to form a formamidine byproduct[3]. This side reaction consumes both the starting material and the formylating agent.
Solution: Protect the amino group prior to formylation. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O) and subsequently removed under acidic conditions after formylation.
Decomposition/Decarboxylation: Pyridine-2-carboxylic acids and their esters can be susceptible to decarboxylation under harsh acidic and high-temperature conditions that can arise during a Vilsmeier-Haack reaction[4][5][6]. The presence of an electron-donating amino group can further influence the stability of the ring.
Solution: Maintain a low reaction temperature (0-25 °C) during the addition of the substrate to the Vilsmeier reagent. Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times and potential degradation.
Improper Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step[2][7]. Incomplete hydrolysis or degradation during work-up can significantly lower the isolated yield.
Solution: Ensure that the aqueous work-up is performed at a controlled temperature (e.g., by pouring the reaction mixture onto ice). The pH of the aqueous solution should be carefully adjusted to be basic (e.g., using sodium carbonate or sodium hydroxide solution) to facilitate the hydrolysis of the iminium salt and neutralize the acidic reaction mixture.
Q2: I am observing a significant amount of a byproduct that appears to be the N-formylated starting material. How can I prevent this?
A2: The formation of N-formylated byproduct, where the formyl group is attached to the amino nitrogen instead of the C4 position of the pyridine ring, is a classic example of competing reactivity[3][8][9].
Strategies to Enhance C4-Formylation Specificity:
Amino Group Protection: As mentioned in Q1, protecting the amino group is the most effective strategy to prevent N-formylation. The Boc group is a suitable choice as it is stable to the Vilsmeier-Haack conditions and can be readily removed.
Reaction Temperature Control: Lowering the reaction temperature can sometimes favor the desired C-formylation over N-formylation, as the activation energy for the electrophilic aromatic substitution on the ring might be lower than that for the reaction at the nitrogen.
Alternative Formylation Reagents: While the Vilsmeier-Haack reaction is common, exploring other formylation methods might provide better regioselectivity. For instance, a Reissert-Henze type reaction on the corresponding pyridine N-oxide could be an alternative, although this introduces additional synthetic steps[10][11][12][13].
Q3: My reaction seems to stall, and I have a mixture of starting material and product even after extended reaction times. What could be the issue?
A3: Reaction stalling can be attributed to several factors, including insufficient reagent, catalyst deactivation (if applicable), or the formation of unreactive intermediates.
Troubleshooting Steps for a Stalled Reaction:
Reagent Stoichiometry: Re-evaluate the stoichiometry of the Vilsmeier reagent. It is possible that more than the initially calculated amount is required to drive the reaction to completion, especially if side reactions are consuming the reagent. Consider a dropwise addition of a second portion of freshly prepared Vilsmeier reagent to the stalled reaction mixture.
Solvent Effects: The choice of solvent can influence the reaction rate. While DMF often serves as both a reagent and a solvent, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction kinetics[7].
Reaction Temperature: While low temperatures are generally recommended to minimize side reactions, a stalled reaction might benefit from a modest increase in temperature. Monitor the reaction carefully by TLC to see if product formation resumes without significant decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The Vilsmeier-Haack reaction proceeds in two main stages[2][7]:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Electrophilic Aromatic Substitution: The electron-rich pyridine ring of Methyl 5-aminopyridine-2-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. The amino group at the C5 position activates the ring, directing the formylation to the ortho position (C4).
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.
Caption: General workflow of the Vilsmeier-Haack formylation.
Q2: How can I effectively purify the final product from unreacted starting material and byproducts?
A2: Purification can often be achieved using standard laboratory techniques:
Column Chromatography: This is a very effective method for separating the product from the starting material and byproducts. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to improve purity. The choice of solvent will depend on the solubility profile of the product and impurities.
Acid-Base Extraction: This technique can be useful for removing unreacted aminopyridine starting material. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the basic starting material will be protonated and move into the aqueous layer. However, care must be taken as the product itself has a basic amino group.
Q3: Is the Reissert-Henze reaction a viable alternative for this synthesis?
A3: The Reissert-Henze reaction could be a viable, albeit longer, alternative. This would involve:
N-oxidation of the starting material, Methyl 5-aminopyridine-2-carboxylate, to the corresponding pyridine N-oxide.
Reaction of the N-oxide with a reagent like benzoyl chloride and a cyanide source, which typically leads to cyanation at the 2- or 4-position[10][11][12][13]. Modifications of this reaction can be used to introduce other functional groups.
Subsequent conversion of the introduced group (e.g., a cyano group) to a formyl group.
This route is more complex and may also suffer from regioselectivity issues. The Vilsmeier-Haack reaction is generally a more direct approach for formylation.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation:
This is a general guideline and should be optimized for specific laboratory conditions.
Vilsmeier Reagent Preparation: To a stirred solution of anhydrous DMF (3.0 eq.) in an appropriate anhydrous solvent (e.g., DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.5 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes.
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of Methyl 5-aminopyridine-2-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralization and Hydrolysis: Slowly neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is basic (pH 8-9). Stir the mixture until the hydrolysis of the iminium intermediate is complete (as monitored by TLC or LC-MS).
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) multiple times.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Summary
Problem
Potential Cause
Recommended Solution(s)
Low Yield
Incomplete reaction, side reactions, decomposition
Caption: Decision-making workflow for troubleshooting low yield.
References
Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Korean Chemical Society, 2003, 47(4), 345-353.
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv, 2024.
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan J. Chem., 2011, 4(1), 43-63.
A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Letters in Organic Chemistry, 2005, 2(4), 323-326.
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
Troubleshooting side reactions during the formylation step of synthesis. Benchchem, 2025.
PICOLINIC ACID PROMOTED OXIDATIVE DECARBOXYLATION OF PHENYLSULFINYLACETIC ACID BY Cr(VI). International Journal of Chemical and Pharmaceutical Sciences, 2012, 3(3), 26-31.
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange, 2017.
Formylation of Amines. Molecules, 2014, 19(6), 7899-7939.
Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Journal of the American Chemical Society, 2014, 136(2), 576-579.
Hammick reaction. Wikipedia.
Reissert-Henze reaction.
Vilsmeier–Haack reaction. Wikipedia.
Vilsmeier-Haack Reaction. YouTube, 2021.
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 2002, 23(1), 149-150.
Synthesis of Some Aminopicolinic Acids. International Research Letters of Chemistry, 2012.
Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013, (i), 154-174.
Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 1984, 49(21), 4025-4027.
Novel synthesis of substituted 4-amino-pyrimidines.
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 1992, 207(1), 173-177.
United States P
Process for preparing pyridine-2-carboxamides and intermediates therefor.
Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines.
Process for the preparation of n-formyl-alpha-amino-acid esters.
Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 2009, 77(1), 417-428.
Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
5-(4-Formylphenyl)picolinic acid. Sigma-Aldrich.
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 2015, 11, 709-717.
Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid.
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 1986, 29(7), 1153-1158.
Technical Support Center: Purification of Methyl 5-amino-4-formyl-pyridine-2-carboxylate
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the isolation of highly functionalized heterocyclic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Portal.
As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the isolation of highly functionalized heterocyclic building blocks. Methyl 5-amino-4-formyl-pyridine-2-carboxylate (CAS: 1822855-77-5) is a prime example of a structurally demanding molecule[1]. It possesses four competing functional groups: a basic pyridine nitrogen, a primary amine (C5), a reactive formyl/aldehyde group (C4), and a hydrolyzable methyl ester (C2).
This guide is engineered to help you navigate the competing reactivities of this molecule, troubleshoot common purification failures, and implement self-validating isolation protocols.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why do I experience massive product loss and severe streaking during silica gel chromatography?Causality: The molecule contains a basic primary amine and a pyridine ring. These nitrogen atoms act as strong hydrogen-bond acceptors and bases, interacting irreversibly with the acidic silanol groups (Si-OH) present on standard unmodified silica gel. This acid-base interaction causes severe peak tailing (streaking) and permanently traps the compound on the column.
Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% triethylamine (Et₃N) in your starting eluent. The Et₃N competitively binds to the acidic silanol sites, allowing your aminopyridine derivative to elute as a tight, symmetrical band. Alternatively, cation-exchange chromatography is a highly effective, scalable alternative for aminopyridine derivatives[2].
Q2: My post-workup NMR shows the disappearance of the methyl ester peak and the emergence of a broad carboxylic acid peak. What went wrong?Causality: The methyl ester at the C2 position is highly susceptible to hydrolysis. The electron-withdrawing nature of the pyridine ring makes the ester carbonyl highly electrophilic. If your aqueous workup utilizes strong bases (pH > 8) or strong acids (pH < 4), the ester spontaneously hydrolyzes to form 5-amino-4-formyl-pyridine-2-carboxylic acid[3].
Solution: Maintain strict pH control during liquid-liquid extraction. Use a mild phosphate buffer (pH 6.5–7.0) to quench reactions or wash the organic layer, avoiding standard 1M HCl or NaOH solutions.
Q3: During concentration, the solution turns deep red and I observe high molecular weight impurities. Is the compound thermally unstable?Causality: You are observing intermolecular Schiff base (imine) formation. The primary amine (C5) of one molecule is condensing with the highly electrophilic formyl group (C4) of another molecule. This oligomerization is exponentially accelerated by heat and high concentration.
Solution: Keep the compound dilute until the final drying step. Never exceed a water bath temperature of 30°C during rotary evaporation.
Q4: How do I remove residual palladium or copper catalysts from the crude mixture prior to chromatography?Causality: Pyridine-carboxylates are excellent bidentate ligands. They will strongly chelate transition metals used in upstream cross-coupling or formylation steps, carrying them through standard extractions[4].
Solution: Stir the crude organic solution with a metal scavenger resin (e.g., QuadraSil MP or SiliaBond Thiol) for 2 hours prior to chromatography. The resin out-competes the pyridine for the metal ions and can be simply filtered away.
Part 2: Quantitative Data & Method Comparison
Selecting the right purification strategy depends on the impurity profile of your crude mixture. Below is a comparative analysis of field-tested purification methods for pyridine derivatives[5].
Purification Method
Typical Yield (%)
Purity Achieved (%)
Key Advantages
Primary Limitations
Standard Silica Gel
40 - 50
< 90
Low cost, standard laboratory setup.
Severe streaking; massive product loss.
Et₃N-Buffered Silica
75 - 85
> 95
High recovery; sharp elution bands.
Requires high-vacuum removal of Et₃N.
Cation-Exchange
80 - 90
> 98
Exceptional for basic amines; scalable.
Lower throughput; requires lyophilization.
Recrystallization
60 - 70
> 99
Highest purity; removes metal traces.
Requires highly optimized solvent systems.
Part 3: Self-Validating Experimental Protocol
Optimized Buffered Flash Chromatography
Objective: Isolate pure methyl 5-amino-4-formyl-pyridine-2-carboxylate while preventing on-column degradation, ester hydrolysis, and streaking.
Step-by-Step Methodology:
Resin Scavenging (Pre-treatment): Dissolve the crude mixture in Dichloromethane (DCM). Add 1.5 equivalents (relative to catalyst loading) of a thiol-functionalized silica resin. Stir at room temperature for 2 hours, then filter through a Celite pad.
Column Preparation: Slurry silica gel (230-400 mesh) in DCM containing 1% (v/v) Et₃N. Pour the column and flush with 2 column volumes of the same solvent.
Causality: Neutralizing the silica prevents basic nitrogen atoms from irreversibly binding to the stationary phase.
Sample Loading: Load the concentrated filtrate onto the column head.
Gradient Elution: Begin elution with DCM + 1% Et₃N. Gradually increase the polarity to 95:5 DCM:Methanol (+ 1% Et₃N).
Self-Validation & Fraction Collection: Collect 20 mL fractions. Spot fractions on a TLC plate (developed in 90:10 DCM:MeOH).
Validation Check: The target compound must satisfy two conditions:
UV Activity: Appears as a distinct, dark spot under short-wave UV (254 nm) due to the conjugated pyridine-carboxylate system.
Functional Group Stain: Stains intensely yellow/orange when dipped in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the C4-formyl group is intact and has not been oxidized or converted to a Schiff base.
Concentration: Pool the validated fractions. Evaporate under reduced pressure with the water bath strictly maintained at ≤ 30°C .
Final Drying: Dry the resulting solid under high vacuum (0.1 mbar) for 12 hours to completely volatilize residual Et₃N.
Part 4: Process Visualization
Fig 1. Optimized purification workflow for crude Methyl 5-amino-4-formyl-pyridine-2-carboxylate.
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography
PubMed (National Institutes of Health)[Link]
Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase
PMC (National Institutes of Health)[Link]
Troubleshooting low yield in pyridine ring cyclization reactions
Welcome to the Pyridine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyridine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during heterocyclic ring closures. Pyridine scaffolds are ubiquitous in pharmaceuticals, but their multi-component cyclization reactions are notoriously sensitive to subtle mechanistic variables.
Rather than simply providing a list of reaction conditions, this guide is designed to dissect the causality behind low yields in three fundamental pyridine syntheses: the Hantzsch, Kröhnke, and Bohlmann-Rahtz reactions. Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and quantitative optimization data to help you rescue your yields.
Module A: Hantzsch Pyridine Synthesis
The is a classic multi-component coupling of an aldehyde, a β-ketoester, and a nitrogen donor. However, it is a two-stage process: the initial cyclization yields a 1,4-dihydropyridine (1,4-DHP) intermediate, which must be oxidized to achieve the aromatic pyridine[1].
Troubleshooting FAQ
Q: Why am I stuck with the dihydropyridine intermediate instead of the fully aromatized pyridine?A: This is a classic case of incomplete oxidation. The driving force of the final step is aromatization, but ambient oxygen is rarely sufficient to drive this to completion. If you rely on traditional oxidants like nitric acid (
HNO3
), you risk over-oxidation or nitration of electron-rich aryl substituents. The mechanistic solution is to use a mild, single-electron transfer (SET) oxidant like Ceric Ammonium Nitrate (CAN), which rapidly abstracts electrons from the DHP ring at room temperature without touching sensitive functional groups.
Q: How do I minimize Knoevenagel/Aldol side products?A: Low yields are often caused by competitive side reactions. If the ammonia source (e.g.,
NH4OAc
) is not highly soluble in your solvent, the aldehyde and β-ketoester will undergo a Knoevenagel condensation instead of the desired multi-component coupling. Ensuring a homogeneous reaction mixture (often by adding a co-solvent like ethanol or water) forces the kinetic pathway toward the enamine intermediate.
Quantitative Data: Oxidant Efficiency Comparison
Oxidant
Temperature (°C)
Time (h)
Yield (%)
Mechanistic Observation
HNO3
80
4
45
High risk of nitration on aryl rings; harsh conditions.
MnO2
25
12
65
Heterogeneous reaction; requires a large excess of oxidant.
CAN
25
1
92
Clean, rapid single-electron transfer; broad functional group tolerance.
Self-Validating Protocol: One-Pot Hantzsch Synthesis & CAN Oxidation
Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.5 eq) in absolute ethanol (0.5 M).
Cyclization: Reflux the mixture for 3-4 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The 1,4-DHP intermediate is highly fluorescent under 365 nm UV light. Wait until the starting materials are consumed.
Causality: CAN provides a low-activation-energy SET pathway to aromatization.
Validation Checkpoint: The solution will immediately transition from pale yellow to deep orange/red upon CAN addition, indicating active electron transfer. Complete aromatization is confirmed when the fluorescent 365 nm TLC spot disappears, replaced by a strongly UV-absorbing (254 nm) spot.
Workup: Stir for 1 hour, quench with water, extract with EtOAc, dry over
Na2SO4
, and concentrate in vacuo.
Hantzsch Pyridine Synthesis: Reaction pathway highlighting the oxidation bottleneck.
Module B: Kröhnke Pyridine Synthesis
The is a highly modular approach utilizing an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl to generate 2,4,6-trisubstituted pyridines[2].
Troubleshooting FAQ
Q: Why is my yield so low despite complete consumption of the α-pyridinium methyl ketone?A: The intermediate in this reaction is a 1,5-dicarbonyl compound formed via Michael addition. If your reaction environment is too basic, this intermediate will undergo a base-catalyzed retro-Michael cleavage, reverting to starting materials, or the enone will undergo competitive polymerization[2].
Q: How do I handle the moisture and pH sensitivity of the intermediates?A: The cyclodehydration step requires ammonia, but using free ammonia or strong bases (
NaOH
,
Et3N
) exacerbates the retro-Michael pathway. The solution is to use ammonium acetate in glacial acetic acid. This creates a buffered environment (pH ~5-6) that is acidic enough to suppress retro-Michael cleavage, yet provides the necessary nitrogen source for the hemiaminal formation and subsequent dehydration.
Quantitative Data: Solvent & Base Effects on Kröhnke Yield
Solvent
Base/Nitrogen Source
Temp (°C)
Yield (%)
Mechanistic Observation
MeOH
NaOH
/
NH3
65
30
High retro-Michael cleavage; basic pH degrades intermediate.
EtOH
Et3N
/
NH3
78
55
Moderate polymerization of the enone acceptor.
AcOH
NH4OAc
100
88
Buffered system prevents retro-Michael and drives dehydration.
Preparation: Suspend the α-pyridinium methyl ketone salt (1.0 eq) and the α,β-unsaturated ketone (1.0 eq) in glacial acetic acid (0.3 M).
Buffering & Nitrogen Addition: Add ammonium acetate (5.0 eq) to the suspension.
Causality: The large excess of
NH4OAc
acts as an "ammonia-enol synthon" while the acetic acid suppresses unwanted base-catalyzed side reactions.
Heating: Heat the mixture to reflux (approx. 118 °C) for 4 hours.
Validation Checkpoint: A successful Michael addition and subsequent cyclization is indicated by the complete dissolution of the initial suspension into a homogeneous, dark-colored solution.
Precipitation: Cool to room temperature and pour the mixture into crushed ice.
Neutralization: Neutralize slowly with aqueous
NH4OH
until the substituted pyridine precipitates (pH 7-8).
Validation Checkpoint: The target 2,4,6-trisubstituted pyridine will crash out as a distinct solid, leaving water-soluble pyridinium byproducts in the aqueous layer.
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Kröhnke Pyridine Synthesis: Workflow and common side-reaction pitfalls.
Module C: Bohlmann-Rahtz Pyridine Synthesis
The condenses an enamine with an ethynylketone to form an aminodiene intermediate, which cyclizes into a 2,3,6-trisubstituted pyridine[3].
Troubleshooting FAQ
Q: The initial condensation works, but why does the cyclodehydration step fail or yield a black tar?A: The initial Michael addition yields the thermodynamically stable E-isomer of the aminodiene due to steric bulk. However, cyclodehydration strictly requires the Z-isomer to bring the amine and carbonyl into proximity. Thermally forcing this E/Z isomerization requires harsh conditions (140-160 °C), which frequently causes substrate decomposition and tar formation[4].
Q: How can I bypass these harsh thermal conditions?A: By utilizing Lewis acid catalysis (e.g.,
ZnBr2
). The zinc ion coordinates simultaneously to the enamine nitrogen and the alkynone carbonyl oxygen. This bidentate coordination forces the intermediate into a pseudo-cyclic Z-conformation, drastically lowering the activation energy for isomerization and allowing the reaction to proceed at much lower temperatures[5].
Quantitative Data: Catalyst Impact on Cyclodehydration
Setup: Dissolve the enamine (1.0 eq) and ethynylketone (1.0 eq) in anhydrous toluene (0.2 M).
Catalysis: Add
ZnBr2
(15 mol%) to the solution.
Causality: The Lewis acid bypasses the thermal bottleneck by templating the Z-isomer geometry required for ring closure.
Heating: Heat the mixture to reflux (110 °C) for 5.5 hours.
Validation Checkpoint: The disappearance of the ethynylketone spot (visualized via
KMnO4
stain on TLC) confirms the initial Michael addition. The subsequent formation of a highly UV-active (254 nm), less polar spot indicates successful cyclodehydration.
Quench: Cool the reaction to room temperature and quench with saturated aqueous
NaHCO3
to precipitate the zinc salts.
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over
MgSO4
, and concentrate. Purify by flash chromatography.
Bohlmann-Rahtz Pyridine Synthesis: Thermal vs. Acid-Catalyzed Isomerization.
References
Title: Hantzsch pyridine synthesis
Source: Wikipedia
URL: [Link]
Technical Support Center: Synthesis and Handling of Pyridine Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine aldehydes. This guide is designed to provide in-depth, field-proven insights into preventing t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine aldehydes. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of these valuable but often sensitive reagents. Pyridine aldehydes are versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials.[1][2] However, their inherent chemical reactivity, stemming from the electron-deficient pyridine ring and the electrophilic aldehyde group, makes them susceptible to several decomposition pathways.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction mixture or purified product is turning yellow, brown, or even black. What is happening?
Short Answer: This discoloration is a classic sign of decomposition, most commonly due to aerial oxidation or base-catalyzed polymerization.
In-Depth Analysis:
Pyridine aldehydes are notoriously sensitive to air and light.[1] The aldehyde group can be easily oxidized to the corresponding pyridine carboxylic acid (e.g., nicotinic acid), a process often accompanied by the formation of colored impurities.[1][3]
Furthermore, in the presence of strong bases, pyridine aldehydes can undergo self-condensation or polymerization reactions.[1] The basic environment can facilitate aldol-type reactions, leading to complex, high-molecular-weight oligomers that are often intensely colored and may precipitate as a viscous, insoluble material.
Dot Diagram: Primary Decomposition Pathways
Caption: Common degradation routes for pyridine aldehydes.
Preventative Measures & Protocols:
Maintain an Inert Atmosphere: This is the most critical step to prevent oxidation. Always handle pyridine aldehydes under an inert gas like nitrogen or argon.[4]
Control pH: Avoid strong bases whenever possible. If a base is required, use a milder, non-nucleophilic base and consider running the reaction at a lower temperature to minimize side reactions.
Protect from Light: Store reagents in amber bottles and wrap reaction flasks in aluminum foil to prevent light-induced degradation.[5]
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while it is still warm.
Inerting the System: Connect the apparatus to a gas manifold that can supply both an inert gas (Nitrogen or Argon) and a vacuum.
Purge Cycle: Gently evacuate the air from the apparatus using the vacuum line until the pressure is low. Be cautious with volatile reagents.
Backfill: Refill the apparatus with the inert gas.
Repeat: Perform this vacuum-backfill cycle three times to ensure the complete removal of atmospheric oxygen and moisture.
Positive Pressure: After the final backfill, leave the inert gas line open through an oil bubbler to maintain a slight positive pressure throughout the reaction, preventing air from re-entering the system.
Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents quickly under a strong counter-flow of inert gas.
Q2: My yield is consistently low, and I've isolated pyridine carboxylic acid as the major byproduct. How can I prevent this over-oxidation?
Short Answer: This is a clear indication of unwanted oxidation. The solution involves rigorously excluding oxygen and, if synthesizing the aldehyde, using a mild and selective oxidizing agent.
In-Depth Analysis:
While aerial oxidation is a common culprit, the choice of reagents during the synthesis of the aldehyde itself is paramount. Strong oxidizing agents like potassium permanganate or chromic acid can easily oxidize the intermediate aldehyde to the carboxylic acid.[3] The oxidation of an aldehyde hydrate, formed in the presence of water, is often rapid, so anhydrous conditions are key when using certain oxidants.[6]
Table 1: Selecting Mild Oxidizing Agents for Aldehyde Synthesis
Oxidizing Agent System
Typical Conditions
Advantages
Considerations
Pyridinium Chlorochromate (PCC)
CH₂Cl₂, Room Temp
Mild, selective for alcohols to aldehydes, generally stops at the aldehyde stage.
Chromium waste is toxic; anhydrous conditions are preferred.
Dess-Martin Periodinane (DMP)
CH₂Cl₂, Room Temp
High selectivity, neutral conditions, fast reaction times.
Can be explosive at high temperatures; relatively expensive.
Dot Diagram: Troubleshooting Low Yield due to Oxidation
Caption: Decision guide for addressing over-oxidation issues.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for pyridine aldehydes?
A: Proper storage is essential to maintain the purity and reactivity of pyridine aldehydes.[7] Store them under a nitrogen or argon atmosphere in a tightly sealed container to protect against air and moisture.[4][5] Keep the container in a cool (refrigeration at 2-8 °C is recommended), dark place to minimize thermal and light-induced degradation.[1][4]
Q: I'm performing a reaction that is incompatible with the aldehyde group. How can I protect it?
A: Protecting the aldehyde is a common strategy when subsequent reaction steps involve strong nucleophiles or bases that would otherwise attack the aldehyde. The most common protecting group for aldehydes is an acetal.
In-Depth Analysis:
Acetals are formed by reacting the aldehyde with an alcohol (typically a diol like ethylene glycol) under acidic conditions. They are stable to bases, organometallics, and hydrides but are easily removed by treatment with aqueous acid. This orthogonality makes them excellent protecting groups.[9]
Protocol 2: Acetal Protection of Pyridine-4-carbaldehyde
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve pyridine-4-carbaldehyde (1 equivalent) in toluene.
Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equivalents).
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the protected pyridine acetal.
Deprotection: To remove the protecting group, stir the acetal in a mixture of acetone and dilute aqueous HCl at room temperature until the reaction is complete.
Q: My pyridine aldehyde product is difficult to purify by column chromatography. What are some alternative strategies?
A: The basicity of the pyridine nitrogen can cause significant tailing on silica gel columns, leading to poor separation.[10] Here are two effective strategies to manage this:
Modified Eluent for Chromatography: Add a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will competitively bind to the acidic silanol groups on the silica surface, preventing your pyridine compound from sticking and allowing it to elute as a sharper band.[10]
Acid-Base Extraction: This is a powerful workup or purification technique that leverages the basicity of the pyridine ring to separate it from neutral or acidic impurities.[10]
Protocol 3: Purification via Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the solution to a separatory funnel and extract it with dilute aqueous HCl (e.g., 1 M). The basic pyridine aldehyde will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
Separation: Separate the layers. Discard the organic layer (or save it to check for product loss).
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH or saturated NaHCO₃, until the solution is basic (check with pH paper). This will deprotonate the pyridine aldehyde, causing it to become insoluble in water.
Re-extraction: Extract the now-basic aqueous layer several times with fresh portions of an organic solvent (ethyl acetate or DCM).
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified pyridine aldehyde.
References
Grokipedia. Pyridine-3-carbaldehyde.
Benchchem. Thermal Stability and Decomposition of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde: A Technical Guide.
ChemicalBook. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport.
Jubilant Ingrevia. Pyridine-4-aldehyde Safety Data Sheet.
Fisher Scientific. 3 - • SAFETY DATA SHEET.
Jubilant Ingrevia Limited. 3-Pyridinealdehyde Safety Data Sheet. (2021).
Santa Cruz Biotechnology. 4-Pyridinecarboxaldehyde.
Benchchem. Troubleshooting common issues in pyridine synthesis.
Quora. What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine?. (2022).
ACS Publications. A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization | The Journal of Organic Chemistry. (2007).
Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
ResearchGate. An Application of Borane As a Protecting Group for Pyridine | Request PDF. (2008).
National Institutes of Health. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed. (2008).
ACS Publications. An Application of Borane As a Protecting Group for Pyridine. (2008).
ACS Publications. Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters. (2025).
Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. (2024).
ResearchGate. Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones | Request PDF.
Wikipedia. Chichibabin pyridine synthesis.
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023).
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. Purifying polar pyridine derivatives is a notorious bottleneck in drug development and synthetic chemistry. Because pyridines possess a basic nitrogen atom (typical pKa ~5.2) and a highly polar character, they frequently exhibit severe peak tailing, irreversible chemisorption, and poor resolution on standard chromatographic media[1].
This guide is engineered for researchers and scientists, providing field-proven troubleshooting strategies, causal explanations for chromatographic behavior, and self-validating protocols to ensure high-recovery purifications.
Troubleshooting & FAQs
Q1: My pyridine derivative is streaking down the entire silica column, and my isolated yield is terrible. How do I fix this?
A: The root cause of streaking and low recovery is the chemical interaction between your analyte and the stationary phase. Standard silica gel possesses residual surface silanol groups (-SiOH) that are weakly acidic (pKa ~4.5–5.0). When a basic pyridine compound travels through the column, it engages in strong hydrogen bonding and ion-exchange interactions with these silanols, causing the trailing edge of the peak to broaden severely[1][2].
The Solution: Deactivate the silica gel by adding a competing base to your mobile phase. Adding 1-3% Triethylamine (TEA) to your organic solvent system (e.g., Hexane/Ethyl Acetate) is highly effective[3][4]. TEA is a stronger, sterically unhindered base that preferentially binds to and masks the active acidic silanol sites, effectively shielding them from your pyridine analyte[1].
Q2: I added TEA to my mobile phase, but my compound is still degrading on the column. What are my alternatives?
A: While TEA masks silanols, some highly reactive or acid-sensitive pyridine derivatives will still degrade upon contact with the inherently acidic silica matrix[1].
The Solution: You must switch the fundamental chemistry of your stationary phase.
Basic Alumina (Al₂O₃): Alumina provides a basic surface environment that prevents acid-catalyzed degradation and racemization, making it ideal for sensitive basic compounds[3].
Amine-Functionalized Silica (NH₂-Silica): This stationary phase has primary amines covalently bonded to the surface. It provides a permanently basic environment without the need to continuously add TEA to your mobile phase, simplifying post-purification solvent removal[3].
Q3: I am transitioning to Reversed-Phase Liquid Chromatography (RP-LC) for higher purity, but my polar pyridine elutes in the void volume. How can I increase retention?
A: Highly polar compounds are poorly retained on standard hydrophobic C18 columns because they prefer the aqueous mobile phase[5].
The Solution: You must alter the ionization state of your molecule or change the stationary phase chemistry.
High pH Mobile Phase: Adjust the mobile phase pH to >8.0 using a buffer like ammonium bicarbonate. At this pH, the pyridine nitrogen is fully deprotonated (neutral). The neutral molecule partitions much more effectively into the hydrophobic C18 stationary phase, drastically increasing retention and eliminating tailing[1]. (Note: This requires a pH-stable hybrid silica or polymer column).
Polar-Endcapped or PGC Columns: If you must operate at low pH, use a polar-endcapped C18 column or a Porous Graphitic Carbon (PGC) column. These columns are specifically designed to retain highly hydrophilic compounds via secondary polar or electrostatic interactions without suffering from "phase collapse" in highly aqueous conditions[5][6].
Experimental Protocols
Protocol A: Silica Gel Deactivation and Column Packing (Normal Phase)
This protocol creates a self-validating system: if the silica is properly deactivated, a TLC plate run with the exact same solvent system will show a tight, circular spot (Rf 0.2–0.4) rather than a streak.
Solvent Preparation: Prepare your optimized mobile phase (e.g., 50:50 Hexane:Ethyl Acetate) and add 1-3% (v/v) Triethylamine (TEA)[3].
Causality: TEA acts as a sacrificial base, saturating the highly active silanol sites before the pyridine is introduced.
Slurry Preparation: In a separate Erlenmeyer flask, mix the dry silica gel with the TEA-modified solvent to create a uniform slurry.
Causality: Slurry packing with the modifier ensures uniform distribution of the base throughout the column bed, preventing localized acidic "hot spots" that cause band broadening.
Column Equilibration: Pour the slurry into the column. Once settled, flush the packed bed with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent[7].
Causality: The interaction between TEA and silica takes time to reach thermodynamic equilibrium. Flushing ensures the entire bed is fully deactivated[7].
Sample Loading: Dissolve your crude pyridine in a minimal amount of the TEA-modified solvent (or dry-load onto deactivated silica) and proceed with elution.
Protocol B: Reversed-Phase Method Development for Polar Basic Compounds
Column Selection: Select a pH-stable hybrid C18 column or a Porous Graphitic Carbon (Hypercarb) column[6].
Buffer Preparation (High pH Strategy): Prepare a 10 mM Ammonium Bicarbonate aqueous buffer and adjust the pH to 10.0 using ammonium hydroxide.
Causality: Operating at a pH > 8 ensures the pyridine remains in its uncharged free-base form, maximizing hydrophobic retention and preventing ionic interactions with residual silanols[1].
Gradient Elution: Run a gradient from 5% to 95% Acetonitrile (containing the same basic modifier) over the appropriate time frame.
Alternative (Low pH Strategy): If high pH is not viable, use a mobile phase buffered to pH 2.5–3.0 (e.g., 0.1M citric acid/phosphate) combined with an ion-pairing reagent[8].
Causality: Low pH protonates both the pyridine and the silanols (neutralizing the silanols). The ion-pairing reagent binds to the charged pyridine to form a neutral, hydrophobic complex that retains well on the C18 phase[8].
Quantitative Data: Stationary Phase Comparison
The following table synthesizes expected chromatographic performance metrics for polar pyridine compounds across different purification strategies.
Stationary Phase
Mobile Phase Additive
Mechanism of Action
Typical Recovery
Tailing Factor (As)
Best Application
Standard Silica
None
Strong silanol-pyridine H-bonding & ion-exchange.
< 50%
> 3.0 (Severe)
Non-polar, non-basic compounds.
Standard Silica
1-3% Triethylamine
TEA outcompetes pyridine for acidic silanol sites.
Technical Support Center: Purification & Recrystallization of Methyl 5-amino-4-formyl-pyridine-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling highly functionalized pyridine building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling highly functionalized pyridine building blocks. Methyl 5-amino-4-formyl-pyridine-2-carboxylate (CAS: 1822855-77-5) presents unique purification challenges due to the presence of three reactive moieties on the pyridine ring: an amino group (hydrogen bond donor/weak nucleophile), a formyl group (electrophile/hydrogen bond acceptor), and a methyl ester.
This guide provides a self-validating recrystallization protocol, causality-driven troubleshooting, and authoritative chemical grounding to ensure high-yield, high-purity recovery without inducing degradation.
Solvent Selection Matrix: The Causality of Chemical Inertness
Selecting the correct solvent system is the most critical step. Aminopyridines generally exhibit high solubility in polar aprotic and protic solvents (like acetone, chloroform, and ethyl acetate) which increases significantly with temperature[1][2]. Furthermore, pyridine-2-carboxylate and formylpyridine derivatives are routinely recrystallized using ethyl acetate or alcohol-based mixtures[3][4].
However, because our target molecule contains both a primary amine and an aldehyde, protic solvents (like Methanol or Ethanol) must be avoided during prolonged heating . Thermal stress in the presence of alcohols can trigger unwanted hemiacetal formation at the formyl group or catalyze intermolecular Schiff base oligomerization between the amine and formyl groups of adjacent molecules.
Table 1: Quantitative & Qualitative Solvent System Comparison
Solvent System
Solvency (Hot)
Solvency (Cold)
Chemical Inertness
Causality / Rationale
Recommendation
Ethyl Acetate / Heptane
High
Very Low
Excellent
EtOAc provides ideal polarity for the aminopyridine core without reacting with the formyl group[1][5]. Heptane forces sharp nucleation.
Optimal (Standard)
Methanol / Water
Very High
Moderate
Poor
High risk of hemiacetal formation or ester hydrolysis if trace moisture/acid is present during heating.
Not Recommended
Chloroform / Hexane
High
Low
Good
Good solubility profile[1], but chloroform poses toxicity concerns and risks trace phosgene/HCl generation which can degrade the amine.
Acceptable Alternative
Self-Validating Recrystallization Protocol
This methodology establishes a closed-loop, self-validating system. By incorporating in-process analytical checks, the protocol ensures that any deviation in purity or yield is caught before the final drying stage.
Step-by-Step Methodology
Step 1: Saturation & Dissolution
Weigh the crude Methyl 5-amino-4-formyl-pyridine-2-carboxylate into a round-bottom flask equipped with a reflux condenser.
Add Ethyl Acetate (EtOAc) at a ratio of approximately 5-7 volumes (mL) per gram of crude material.
Heat the suspension gently to reflux (approx. 77 °C) using an oil bath or heating mantle. If the solid does not fully dissolve, add EtOAc in 0.5-volume increments until a homogeneous solution is achieved. Causality: Minimizing the primary solvent volume ensures maximum supersaturation upon cooling, driving higher yields.
Step 2: Hot Filtration (In-Process Purity Check)
Pre-heat a glass funnel and filter paper to prevent premature crystallization.
Rapidly filter the hot solution to remove insoluble mechanical impurities or polymeric Schiff base byproducts.
Begin dropwise addition of hot Heptane (anti-solvent) while stirring vigorously. Continue until the solution becomes faintly turbid (the "cloud point").
Add just enough hot EtOAc (1-2 drops) to clear the turbidity.
Remove from heat and allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min . Causality: Rapid cooling causes the solute to crash out, trapping solvent molecules and impurities within the crystal lattice. Slow cooling favors thermodynamic crystal growth, yielding pure, well-defined matrices.
Step 4: Isolation & Washing
Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield.
Collect the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 volumes of ice-cold Heptane to displace any residual mother liquor without dissolving the product.
Step 5: Self-Validation (The Feedback Loop)
TLC/HPLC Check: Analyze both the isolated crystals and the mother liquor. The crystals should show a single sharp peak/spot. If the mother liquor contains >15% of the product, concentrate the liquor by 50% under reduced pressure and repeat Steps 3-4 for a second crop.
Dry the crystals in a vacuum oven at 40 °C to constant weight.
Workflow Visualization
Fig 1: Self-validating recrystallization workflow for pyridine derivatives.
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a viscous liquid layer) instead of forming crystals. How do I fix this?
Causality: Oiling out (liquid-liquid phase separation) occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent mixture. Highly functionalized pyridines are prone to this if the anti-solvent is added too quickly, drastically shifting the solubility curve.
Solution: Do not attempt to freeze or scratch the oil, as this traps impurities. Instead, follow the logic tree below: reheat the mixture until the oil dissolves entirely, add 5-10% more EtOAc to increase the overall solvency, and cool much more slowly. Introducing a tiny "seed crystal" of pure product at the cloud point provides a nucleation site, bypassing the oiling phase.
Fig 2: Logical decision tree for resolving liquid-liquid phase separation.
Q2: I successfully crystallized the product, but NMR validation shows new impurity peaks in the aromatic region. What happened?
Causality: You likely applied excessive thermal stress. The presence of a primary amine at C5 and a formyl group at C4 means the molecule can undergo intermolecular condensation (forming a Schiff base/imine) if heated at reflux for too long.
Solution: Minimize the time the compound spends at boiling temperatures. Ensure your dissolution step is rapid (under 15 minutes). If impurities persist, switch to a lower-boiling solvent system like Dichloromethane/Hexane, though you must ensure adequate ventilation.
Q3: The yield of my first crop is exceptionally low (<40%). Where is my product?
Causality: The solvent-to-antisolvent ratio is likely skewed too heavily toward the primary solvent (EtOAc), meaning the compound remains highly soluble even at 4 °C.
Solution: Validate this by running a TLC of the mother liquor. If the product spot is heavy, transfer the mother liquor to a rotary evaporator, remove 50% of the total solvent volume, and repeat the cooling process. In future runs, increase the volume of Heptane added during the cloud-point stage.
References
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at:[Link]
Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ACS Publications. Available at:[Link]
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at:[Link]
Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs. Hungarian Academy of Sciences (MTA). Available at:[Link]
Technical Support Center: Troubleshooting & Purification of 4-Amino-5-(chloromethyl)-2-methylpyrimidine
Welcome to the Technical Support Center for pyrimidine intermediate synthesis. 4-Amino-5-(chloromethyl)-2-methylpyrimidine is a highly reactive, pivotal heterocyclic building block widely used in the synthesis of Thiamin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyrimidine intermediate synthesis. 4-Amino-5-(chloromethyl)-2-methylpyrimidine is a highly reactive, pivotal heterocyclic building block widely used in the synthesis of Thiamine (Vitamin B1) and various pharmaceutical analogs[1]. Because the C5-halomethyl group is highly electrophilic, its reaction mechanisms are predominantly governed by SN2 pathways[2]. While this reactivity is expertly exploited in industrial synthesis, it also makes the compound highly susceptible to side reactions during preparation and workup.
This guide provides authoritative, field-proven methodologies to identify, troubleshoot, and remove common impurities generated during the chlorination of its precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)[3].
Mechanistic Origins of Common Impurities
Understanding the causality behind impurity formation is the first step in designing a self-validating purification protocol. Chlorination of the hydroxymethyl precursor is typically achieved using phosphorus oxychloride or thionyl chloride (SOCl₂)[4]. During this process, four primary impurity classes emerge:
Impurity A (Unreacted Starting Material): Originates from incomplete chlorination. Because the starting material (HMP) is highly polar, it often co-precipitates with the target product if the reaction is quenched prematurely.
Impurity B (Bis-pyrimidine Ether Dimer): Formed via an SN2 nucleophilic attack of the unreacted hydroxymethyl oxygen onto the newly formed chloromethyl product. This is exacerbated by high reaction temperatures and localized depletion of the chlorinating agent.
Impurity C (Hydrolysis Product): The chloromethyl group is highly susceptible to solvolysis. Exposure to atmospheric moisture or aqueous workups without maintaining highly acidic conditions reverts the product back to the hydroxymethyl derivative.
Impurity D (Residual Sulfur/Acid Byproducts): Trapped SOCl₂, SO₂, or HCl within the crystal lattice of the crude product, which can cause the material to degrade into a gummy residue over time.
Mechanistic pathways of 4-amino-5-(chloromethyl)-2-methylpyrimidine synthesis and impurities.
Step-by-Step Purification Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems. Physical state changes (e.g., oil to free-flowing powder) act as built-in checkpoints to confirm the successful removal of specific impurity classes.
Purpose: Removal of non-polar organic impurities and volatile sulfur byproducts (Impurity D).
Vacuum Distillation: Following the completion of the chlorination reaction, remove excess SOCl₂ via vacuum distillation at 30–40 °C. Causality: Strict temperature control prevents thermal degradation and minimizes dimer formation (Impurity B).
Anti-Solvent Suspension: Suspend the resulting crude syrup in a cold, dry aprotic anti-solvent (e.g., anhydrous acetone or diethyl ether).
Trituration: Triturate the mixture vigorously. Self-Validation Check: Continue trituration until a free-flowing solid (the hydrochloride salt) forms. This physical change validates the complete displacement of oily SOCl₂ residues from the crystal lattice.
Inert Filtration: Filter the solid under a blanket of dry nitrogen. Causality: The chloromethyl group is highly hygroscopic; atmospheric moisture will rapidly induce hydrolysis (Impurity C).
Washing: Wash the filter cake with additional cold anti-solvent to flush away residual non-polar byproducts.
Protocol 2: Acidic Recrystallization (Polishing)
Purpose: Removal of polar starting material (Impurity A) and ether dimer (Impurity B).
Dissolution: Dissolve the crude 4-amino-5-(chloromethyl)-2-methylpyrimidine hydrochloride in a minimum volume of near-boiling absolute ethanol.
Acidification (Critical Step): Add 2–3 drops of concentrated ethanolic HCl to the hot solution. Causality: Maintaining a highly acidic environment protonates any trace unreacted starting material, rendering it non-nucleophilic and completely suppressing the SN2 attack that forms the ether dimer.
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize the thermodynamic yield of the crystal lattice.
Collection: Collect the purified crystals via vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum over P₂O₅ or NaOH pellets to scavenge any residual HCl gas.
Step-by-step purification workflow for isolating the pyrimidine hydrochloride salt.
Quantitative Data: Analytical Profiling
Use the following quantitative markers to track the success of your purification workflows.
Impurity Class
Chemical Nature
Primary Cause
Analytical Marker (LC-MS / ¹H NMR in DMSO-d₆)
Recommended Removal Strategy
Unreacted SM
Polar Alcohol
Incomplete chlorination
[M+H]⁺ 140.1; ~4.4 ppm (s, 2H, -CH₂ OH)
Acidic recrystallization (EtOH/HCl)
Ether Dimer
Bis-pyrimidine
Nucleophilic attack of SM on Product
[M+H]⁺ 261.1; ~4.5 ppm (s, 4H, -CH₂ -O-CH₂ -)
Strict stoichiometry control; Recrystallization
Hydrolysis Product
Polar Alcohol
Moisture exposure during workup
Reverts to SM profile ([M+H]⁺ 140.1)
Maintain anhydrous conditions; Dry N₂ filtration
Sulfur Byproducts
Inorganic / Acidic
Incomplete SOCl₂ removal
Broad baseline in NMR; unusually low pH
Vacuum distillation; Acetone/Ether trituration
Troubleshooting FAQs
Q: Why is my product turning into a gummy, dark residue instead of a crystalline powder?A: Gummy residues typically indicate the presence of unreacted SOCl₂ trapped in the matrix, or severe moisture contamination leading to partial hydrolysis. Ensure complete vacuum distillation of SOCl₂ before adding the anti-solvent. If the product has already gummed up, re-dissolve it in a minimum amount of dry methanol, add ethanolic HCl, and precipitate slowly with cold diethyl ether.
Q: How can I prevent the formation of the ether dimer impurity during the reaction?A: The dimer forms when the starting material alcohol is present alongside the highly reactive chloromethyl product. To prevent this, keep the reaction temperature strictly controlled (typically 20–40 °C during addition, followed by gentle reflux) and ensure a slight molar excess of SOCl₂ (1.2 to 1.5 eq). Driving the reaction to completion rapidly minimizes the window where both species coexist.
Q: Can I use an aqueous base to neutralize the hydrochloride salt for purification via extraction?A: This is highly discouraged unless it is immediately followed by extraction into an organic solvent and subsequent downstream reaction. The free base of 4-amino-5-(chloromethyl)-2-methylpyrimidine is extremely unstable and will rapidly self-condense or hydrolyze in water. Always purify, handle, and store this compound as the hydrochloride salt.
Q: TLC is not giving me a clear picture of reaction completion. What is the best alternative?A: Due to the high polarity of the pyrimidine core and the hydrochloride salt, TLC often results in streaking. Liquid Chromatography-Mass Spectrometry (LC-MS) using a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) is the gold standard for monitoring this reaction. Look for the disappearance of the m/z 140.1 peak and the appearance of the m/z 158.0/160.0 (chlorine isotope pattern) peak.
Technical Support Center: Handling and Troubleshooting Pyridine Oxime Tosylates
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the critical safety and handling challenges associated with pyridine oxime...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the critical safety and handling challenges associated with pyridine oxime tosylates. These compounds are highly valuable intermediates for Neber and Beckmann rearrangements[1][2], but they possess deceptive thermal and kinetic instability.
This guide synthesizes field-proven protocols, thermodynamic data, and mechanistic causality to ensure your experimental workflows are both safe and highly reproducible.
Executive Summary & Mechanistic Causality
The Problem: Pyridine oxime tosylates are inherently high-energy molecules. Workers at Pfizer Global R&D have formally reported that oxime tosylates in this series are thermally very sensitive at temperatures slightly above their melting points[3][4]. Furthermore, specific positional isomers (such as the 3-isomer) have demonstrated low-level shock sensitivity[3][4].
The Causality: Why are these specific compounds so unstable compared to standard aliphatic or aryl oxime tosylates? The instability is driven by a "primed" bimolecular or intramolecular self-destruction mechanism:
Excellent Leaving Group: The tosylate (
−OTs
) group creates a highly polarized, weak
N−O
bond.
Nucleophilic Trigger: The basic nitrogen atom of the pyridine ring acts as an aggressive nucleophile. In the solid state or concentrated solutions, the pyridine nitrogen of one molecule can attack the electrophilic sites (or the
N−O
bond) of an adjacent molecule.
Exothermic Cascade: This initial cleavage triggers a rapid, self-accelerating decomposition cascade. Accelerating Rate Calorimetry (ARC) studies reveal that the onset temperature for decomposition can be as low as 40–50 °C, accompanied by massive enthalpy releases exceeding 300 J/g (and in some cases approaching 1000 J/g)[5].
Because bulk thermal runaway often occurs just as the compound melts (due to the sudden increase in molecular mobility allowing rapid intermolecular attack), the melting point (e.g., 79–81 °C for 4-acetylpyridine oxime tosylate) acts as a dangerous thermal cliff[3].
Logical workflow of pyridine oxime tosylation and competing thermal decomposition pathways.
Quantitative Thermal Data
To make informed scale-up decisions, you must respect the thermodynamic boundaries of these intermediates. The table below summarizes the critical thermal parameters you must monitor.
Note: ARC (Accelerating Rate Calorimetry) detects microscopic exothermic activity much earlier than bulk DSC (Differential Scanning Calorimetry). Never use the melting point as your safe upper operating limit.
Troubleshooting & FAQs
Q1: My reaction mixture turned black and began outgassing during the rotary evaporation of the solvent. What happened?A: You crossed the Self-Accelerating Decomposition Temperature (SADT). Rotary evaporation often involves water baths set to 40–50 °C. As the solvent evaporates, the concentration of the oxime tosylate increases, facilitating the intermolecular pyridine-tosylate attack. Solution: Never concentrate these compounds using a heated bath. Precipitate the product directly from the reaction mixture using ice water[3], and dry under high vacuum at room temperature.
Q2: How can I safely scale up the synthesis of a pyridine oxime tosylate beyond 10 grams?A: Scale-up requires a shift from isolation to "telescoping" (in situ use). If isolation is mandatory, you must implement a self-validating safety loop. Run a micro-scale DSC/ARC first. During the reaction, use an internal thermocouple (not just a jacket temperature reading). If the internal temperature deviates by more than +2 °C from the cooling bath, quench the reaction immediately.
Q3: I am trying to perform a Neber rearrangement. Can I use a mesylate instead of a tosylate to improve stability?A: Mesylates can be prepared analogously using methanesulfonyl chloride[1]. While they sometimes offer slightly different solubility profiles, the fundamental leaving-group ability remains high. You will not bypass the inherent thermal sensitivity. The safest approach for Neber rearrangements on sensitive substrates is to form the O-sulfonate at 0 °C and immediately add the base (e.g., alkoxide or DBU) to induce the rearrangement without isolating the intermediate[1].
Self-Validating Experimental Protocol
Below is the validated, step-by-step methodology for the safe synthesis and isolation of (E)-4-Acetylpyridine oxime tosylate . This protocol is designed as a self-validating system: each step contains a built-in check to ensure the system remains within safe thermodynamic limits.
Materials Required:
(E)-4-Acetylpyridine oxime (Pure E-isomer is critical to prevent oily, impure mixtures that trap heat)[3]
System Preparation: Equip a 1-L round-bottomed flask with a large magnetic stirring bar, an internal temperature probe, and a drying tube. Place the flask in a cooling bath maintained at 15–20 °C.
Dissolution: Add 100 mL of anhydrous pyridine to the flask. Add 27.1 g (0.20 mol) of pure (E)-4-acetylpyridine oxime[3]. Validation Check: Ensure complete dissolution before proceeding.
Activation: Slowly add 47.9 g (0.22 mol) of p-toluenesulfonyl chloride in small portions over 30 minutes[3].
Critical Safety Check: Monitor the internal temperature probe. The addition must be paced so that the internal temperature never exceeds 25 °C. If it hits 25 °C, pause addition.
Reaction: Stir the reaction mixture at 20–25 °C for 24 hours. A precipitate of pyridine hydrochloride will form as a visual indicator of reaction progression[3].
Quench & Precipitation: Pour the reaction mixture slowly into 500 mL of vigorously stirred ice water[3]. The initial precipitate will dissolve, followed rapidly by the formation of a voluminous white precipitate of the target tosylate[3].
Isolation (No Heat): Collect the precipitate by suction filtration. Wash with three 150-mL portions of cold water to remove residual pyridine and salts[3].
Drying: Dry the solid under reduced pressure over Drierite (or a similar desiccant) to a constant weight[3]. Do not use a vacuum oven with heating.
Self-validating safety protocol for scaling up pyridine oxime tosylates.
Organic Syntheses (orgsyn.org): A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from[Link]
Reddit (r/OrganicChemistry): Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine? Retrieved from[Link]
A Comparative Guide to Alternative Reagents for the Formylation of Pyridine Rings
For researchers, scientists, and professionals in drug development, the formylation of the pyridine ring is a cornerstone transformation. The introduction of a formyl group provides a versatile synthetic handle for furth...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the formylation of the pyridine ring is a cornerstone transformation. The introduction of a formyl group provides a versatile synthetic handle for further molecular elaboration, making it a critical step in the synthesis of numerous pharmaceutical agents and bioactive molecules. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge to classical electrophilic formylation methods. This guide provides an in-depth technical comparison of established and emerging alternative reagents for pyridine formylation, offering insights into their mechanisms, scope, and practical application, supported by experimental data.
The Challenge of Pyridine Formylation: A Brief Overview
The pyridine nucleus, with its electron-withdrawing nitrogen atom, is notoriously unreactive towards electrophilic aromatic substitution compared to its carbocyclic counterpart, benzene. This deactivation is particularly pronounced at the C-2, C-4, and C-6 positions. Consequently, classical formylation reactions often require harsh conditions and are limited in their substrate scope, particularly for pyridines bearing electron-withdrawing groups. This has spurred the development of innovative strategies to achieve efficient and regioselective formylation of this important heterocycle.
Classical Approaches: The Benchmarks for Comparison
To appreciate the advancements in pyridine formylation, it is essential to understand the mechanisms and limitations of the traditional methods.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] While effective for some activated pyridines, its application to electron-deficient pyridines is often unsuccessful due to the low nucleophilicity of the pyridine ring.[4][5]
Mechanism of the Vilsmeier-Haack Reaction
Caption: Formation of the Vilsmeier reagent and subsequent electrophilic attack on the pyridine ring.
The Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[6][7] This method is generally suitable for electron-rich aromatic compounds and its application to pyridines is limited.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically acetic or trifluoroacetic acid.[8][9][10] It is most effective for the ortho-formylation of phenols but has found some application with other activated aromatic and heterocyclic systems.[5][11][12] However, yields can be modest, and the reaction often requires elevated temperatures.[9]
Modern Alternatives: Overcoming the Barriers
The limitations of classical methods have driven the development of more sophisticated and versatile reagents and strategies for pyridine formylation.
Meta-Selective Formylation via Streptocyanine Intermediates
A groundbreaking one-pot, multistep strategy has been developed for the meta-selective C-H formylation of pyridines, particularly those that are electron-deficient.[4][13][14] This method circumvents the low reactivity of the pyridine ring towards direct electrophilic attack by proceeding through a series of dearomatization and rearomatization steps involving a key streptocyanine intermediate.
Causality Behind the Experimental Choices: This approach cleverly transforms the electron-deficient pyridine into a more reactive, electron-rich intermediate. The initial activation with a 2,4-dinitrochlorobenzene (DNCB) derivative to form a Zincke salt, followed by ring-opening with a secondary amine, generates the highly nucleophilic streptocyanine. This intermediate readily undergoes Vilsmeier-Haack formylation, a reaction that would fail on the parent pyridine. The final ring-closing step regenerates the aromatic pyridine ring, now bearing a formyl group at the C-3 position.
Workflow for meta-Selective Formylation via Streptocyanine Intermediates
Caption: A multi-step, one-pot strategy for the meta-formylation of pyridines.
Experimental Protocol: General Procedure for meta-Formylation via Streptocyanine Intermediates [15]
To a solution of the pyridine substrate in a suitable solvent, add 2,4-dinitrochlorobenzene (DNCB) or a similar activating agent to form the corresponding N-arylpyridinium salt (Zincke salt).
After formation of the Zincke salt, add an excess of a secondary amine (e.g., morpholine) to induce nucleophilic ring-opening and formation of the streptocyanine intermediate.
To the solution containing the streptocyanine intermediate, add the Vilsmeier reagent (pre-formed or generated in situ from DMF and an activating agent like oxalyl chloride).
After the formylation is complete, add a source of ammonia, such as ammonium acetate, to facilitate the ring-closing reaction.
The reaction mixture is then worked up and the desired meta-formylated pyridine is purified by standard chromatographic techniques.
Site-Switchable Formylation via Oxazino Pyridine Intermediates
Another elegant strategy for achieving regioselective formylation of pyridines involves the use of bench-stable oxazino pyridine intermediates.[16][17] This method allows for a switch between meta- and para-formylation by simply changing the masked formylating agent and reaction conditions.
Causality Behind the Experimental Choices: The oxazino pyridine intermediate, formed by the reaction of pyridine with dimethyl acetylenedicarboxylate (DMAD) and an alcohol, acts as a masked dihydropyridine. For meta-formylation, a radical process is initiated using bromoform (CHBr₃) as a precursor for the electrophilic dibromomethyl radical. The nucleophilic oxazino pyridine reacts preferentially at the meta-position. For para-formylation, the oxazino pyridine is treated with an acid to generate a pyridinium salt. This in situ generated pyridinium salt then undergoes a photochemical reaction with methanol (CH₃OH), which serves as a source of a nucleophilic hydroxymethyl radical, leading to functionalization at the electron-deficient para-position.
Regioselective Formylation via Oxazino Pyridine Intermediates
Caption: Site-switchable formylation of pyridines controlled by the choice of reagents.
Experimental Protocol: General Procedure for meta-Formylation via Oxazino Pyridines [16]
To a Schlenk tube are added the oxazino pyridine, copper(I) thiophene-2-carboxylate (CuTc), and sodium iodide (NaI).
The tube is evacuated and backfilled with argon.
Acetonitrile, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), bromoform (CHBr₃), and deionized water are added sequentially.
The mixture is degassed by freeze-pump-thaw cycles and then heated.
After the reaction, aqueous HCl is added, and the mixture is heated to effect hydrolysis.
The reaction is worked up and the product is purified by column chromatography.
Experimental Protocol: General Procedure for para-Formylation via Oxazino Pyridines [16]
To a Schlenk tube are added the oxazino pyridine and phenyliodine bis(trifluoroacetate) (PIFA).
The tube is evacuated and backfilled with argon.
Methanol (CH₃OH) is added, and the mixture is irradiated in a photoreactor.
Aqueous HCl is then added, and the mixture is heated to hydrolyze the intermediate.
The reaction is worked up and the product is purified by column chromatography.
A green and mild alternative for the formylation of certain activated pyridine systems, such as imidazo[1,2-a]pyridines, utilizes glyoxylic acid as the formylating agent in the presence of an oxidant like potassium persulfate (K₂S₂O₈).[5] This method proceeds via a direct decarboxylative cross-coupling.
Causality Behind the Experimental Choices: This reaction leverages the facile decarboxylation of glyoxylic acid to generate a formyl radical or an equivalent species. The oxidant, K₂S₂O₈, is crucial for initiating this process. The reaction is attractive due to its metal-free nature, use of an inexpensive and readily available formylating agent, and mild, neutral conditions.
Experimental Protocol: General Procedure for Formylation of Imidazo[1,2-a]pyridines with Glyoxylic Acid [5]
A mixture of the imidazo[1,2-a]pyridine substrate, glyoxylic acid, and potassium persulfate (K₂S₂O₈) in a suitable solvent (e.g., acetonitrile) is prepared.
The reaction mixture is heated under neutral conditions.
Upon completion, the reaction is worked up, and the formylated product is isolated by chromatography.
For pyridines bearing a directing metalating group (DMG) or a halogen, directed ortho-lithiation followed by quenching with a formylating agent like DMF is a powerful and highly regioselective strategy.[6][18][19][20][21]
Causality Behind the Experimental Choices: A strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, is used to deprotonate the pyridine ring at the position ortho to the DMG or halogen. The choice of base is critical to avoid nucleophilic addition to the pyridine ring. The resulting pyridyllithium species is a potent nucleophile that readily reacts with DMF to form an intermediate which, upon aqueous workup, hydrolyzes to the corresponding aldehyde.
Directed ortho-Lithiation and Formylation of Pyridine
Caption: Regioselective formylation at the C-2 position via a lithiated intermediate.
Experimental Protocol: General Procedure for Directed ortho-Lithiation and Formylation [18][19]
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise to generate LDA in situ.
A solution of the substituted pyridine in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1-2 hours to ensure complete lithiation.
N,N-Dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C.
The reaction is stirred at -78 °C for a further 1-2 hours before being quenched with a saturated aqueous solution of ammonium chloride.
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
The crude product is purified by column chromatography.
The formylation of pyridine rings has evolved significantly from the classical methods, which are often limited by the electron-deficient nature of the heterocycle. Modern strategies, such as those employing streptocyanine and oxazino pyridine intermediates, offer remarkable control over regioselectivity, allowing for the targeted synthesis of meta- and para-formylated pyridines. Metal-free alternatives using glyoxylic acid provide a greener and milder approach for activated systems. Furthermore, the well-established directed ortho-lithiation remains a robust and highly regioselective method for appropriately substituted pyridines. The choice of reagent and strategy will ultimately depend on the desired regiochemistry, the electronic nature of the pyridine substrate, and the overall synthetic plan. This guide provides the foundational knowledge for researchers to make informed decisions and successfully incorporate formylated pyridines into their synthetic endeavors.
References
Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
Shi, Y., Yan, M., Yang, D., Zhao, J., Jin, X., Li, S., Ge, Y., Xue, W., Xu, J., Zheng, X., Li, R., Chen, H., & Fu, H. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 27(24), 6403–6408. Available at: [Link]
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Supporting Information. Available at: [Link]
Sharma, et al. (2023). K2S2O8-Mediated C-3 Formylation of Imidazopyridines Using Glyoxylic Acid. ResearchGate. Available at: [Link]
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the Difluoromethyl Group at the Meta- or Para-Position of Pyridines through Regioselectivity Switch.
Shi, Y., Yan, M., Yang, D., Zhao, J., Jin, X., Li, S., Ge, Y., Xue, W., Xu, J., Zheng, X., Li, R., Chen, H., & Fu, H. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed. Available at: [Link]
ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
Coman, M. M., & Coman, M. (2011). HETEROCYCLES, Vol. 83, No. 9.
Richardson, P. (2025).
Beilstein Journal of Organic Chemistry. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]
White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Retrieved from [Link]
University of Bologna. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link]
ChemRxiv. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. Available at: [Link]
ResearchGate. (n.d.). Transition-metal-catalyzed pyridyl group directed C-H activation. Retrieved from [Link]
The Institute of Chemical Research of Catalonia. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link]
Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(34), 5471-5474.
National Center for Biotechnology Information. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]
Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
Scribd. (n.d.). Advancements in Duff Reaction Mechanism. Retrieved from [Link]
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
LOCKSS. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]
National Center for Biotechnology Information. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
A Comparative Guide to the Affinity of Pyridinecarboxylic Acid Isomers for Platinum-Based Drugs
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the binding affinities of three pyridinecarboxylic acid isomers—picolinic acid, nicotinic acid, and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the binding affinities of three pyridinecarboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—for the widely used platinum-based chemotherapy agents: cisplatin, carboplatin, and oxaliplatin. Understanding these interactions is crucial for predicting potential drug-drug interactions, elucidating mechanisms of action, and informing the design of new therapeutic agents.
Introduction: The Significance of Platinum-Pyridine Interactions
Since the discovery of cisplatin's anticancer properties, platinum-based drugs have become a cornerstone of chemotherapy, benefiting countless cancer patients worldwide[1][2][3]. Their primary mechanism of action involves binding to the DNA of cancer cells, forming cross-links that induce apoptosis (programmed cell death)[1][2][3][4]. These drugs, however, are not exclusively selective for DNA and can interact with other biomolecules that have structural similarities to DNA's nucleobases, such as molecules containing a pyridine ring[1][2][4].
Pyridinecarboxylic acids, which are isomers of vitamin B3 (niacin), bear a structural resemblance to the purine nucleobases, guanine and adenine, found in DNA[1][3]. This similarity suggests a potential for competitive coordination and complex formation with platinum-based drugs, which could influence the drugs' efficacy and toxicity profiles[1][3]. This guide synthesizes experimental and computational data to provide a clear comparison of the binding affinities between these platinum drugs and the key isomers of pyridinecarboxylic acid.
The Interacting Molecules: Structures and Properties
The affinity between a platinum drug and a pyridinecarboxylic acid isomer is fundamentally governed by their respective chemical structures.
Platinum-Based Drugs
Cisplatin, carboplatin, and oxaliplatin are square planar Pt(II) complexes. Their activation within the low-chloride environment of a cell involves the hydrolysis of their leaving groups to form highly reactive aqua species that readily bind to nucleophilic sites, such as the nitrogen atoms in pyridine rings[1][3].
Pyridinecarboxylic Acid Isomers
Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) are isomers with the carboxylic acid group at different positions on the pyridine ring[4][5][6]. This positional difference significantly influences their steric and electronic properties, and consequently, their binding affinity for platinum complexes.
Figure 1: Chemical structures of the platinum-based drugs and pyridinecarboxylic acid isomers.
The Mechanism of Interaction: A Stepwise Process
The interaction between platinum drugs and pyridinecarboxylic acids is not instantaneous. It follows a well-defined activation pathway.
Hydrolysis (Activation): In the cytoplasm, the lower chloride concentration facilitates the displacement of the chloride or other leaving groups on the platinum drug by water molecules. This results in the formation of positively charged, highly reactive aqua species[1][3].
Coordination: The activated platinum complex, now an electrophile, readily reacts with nucleophilic nitrogen atoms on the pyridine ring of the pyridinecarboxylic acid isomers, forming a stable coordinate bond.
Figure 2: Generalized mechanism of platinum drug activation and binding to a pyridine derivative.
Comparative Binding Affinities: A Quantitative Look
The spontaneity and strength of the interaction between the platinum drugs and the pyridinecarboxylic acid isomers can be quantified by the Gibbs free energy change (ΔG) of the complexation reaction. A more negative ΔG value indicates a more favorable and stronger interaction.
Recent studies utilizing both spectroscopic methods and computational chemistry have elucidated these affinities[1][2]. The following table summarizes the calculated Gibbs free energy changes for the formation of complexes between the hydrolyzed forms of the platinum drugs and the pyridinecarboxylic acid isomers.
Platinum Drug
Pyridinecarboxylic Acid Isomer
Gibbs Free Energy Change (ΔG) in kcal/mol
Cisplatin
Picolinic Acid
-22.4
Nicotinic Acid
-25.3
Isonicotinic Acid
-25.8
Carboplatin
Picolinic Acid
-22.0
Nicotinic Acid
-24.8
Isonicotinic Acid
-25.4
Oxaliplatin
Picolinic Acid
-22.1
Nicotinic Acid
-25.0
Isonicotinic Acid
-25.5
Data adapted from theoretical calculations presented in Szefler et al. (2025).[1][2]
Structure-Activity Relationship: Unraveling the Affinity Differences
The data clearly indicates a consistent trend in binding affinity across all three platinum drugs:
This observed difference can be attributed to the following factors:
Steric Hindrance: Picolinic acid consistently shows the lowest binding affinity. This is due to the carboxylic acid group being in the ortho-position (position 2) relative to the nitrogen atom. This proximity creates steric hindrance, making it more difficult for the bulky platinum complex to access and bind to the nitrogen atom.
Electronic Effects: The position of the electron-withdrawing carboxylic acid group influences the electron density on the nitrogen atom of the pyridine ring. While all isomers have a nitrogen atom available for coordination, the subtle electronic differences may contribute to the observed affinity trend.
Drug Structure: While the trend among the isomers remains the same for all three platinum drugs, there are minor differences in the absolute ΔG values. This reflects the influence of the non-leaving ligands (ammonia in cisplatin and carboplatin, and diaminocyclohexane in oxaliplatin) on the reactivity of the platinum center.
Experimental Methodologies for Determining Binding Affinity
Several robust biophysical techniques can be employed to experimentally validate and quantify the binding interactions between platinum drugs and small molecules like pyridinecarboxylic acid isomers.
Figure 3: A generalized workflow for studying the binding of platinum drugs to pyridine derivatives.
UV-Vis Spectroscopy
Principle: This technique measures the absorption of ultraviolet and visible light by a sample. The formation of a complex between the platinum drug and the pyridinecarboxylic acid isomer results in a shift in the absorption spectrum, which can be monitored over time to determine the kinetics and equilibrium of the reaction.[2][7]
Experimental Protocol:
Prepare stock solutions of the platinum drug and the pyridinecarboxylic acid isomer in a suitable buffer (e.g., phosphate buffer, pH 7.4)[8].
Mix the solutions in a 1:2 molar ratio (platinum drug:isomer) in a quartz cuvette[8].
Incubate the mixture at a controlled temperature (e.g., 37°C)[8].
Record the UV-Vis absorption spectra at regular time intervals (e.g., 1, 3, 12, 24, 36, and 168 hours) over a relevant wavelength range (e.g., 200-400 nm)[7][8].
Analyze the changes in the spectra to determine the formation of the complex and calculate the binding constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.[9][10] Upon binding of a pyridinecarboxylic acid isomer to a platinum drug, there are characteristic changes in the chemical shifts of the protons and other nuclei (e.g., ¹⁹⁵Pt, ¹⁵N) in both molecules.[11][12] These changes can be used to identify the binding site and determine the binding affinity.
Experimental Protocol:
Prepare solutions of the platinum drug and the pyridinecarboxylic acid isomer in a deuterated solvent (e.g., D₂O with a suitable buffer).
Acquire a baseline NMR spectrum of the free isomer.
Titrate the platinum drug solution into the isomer solution in a stepwise manner.
Acquire an NMR spectrum after each addition of the platinum drug.
Monitor the changes in the chemical shifts of the isomer's protons to determine the binding constant. 2D NMR techniques like HSQC can be particularly useful for studying these interactions, especially with ¹⁵N-labeled compounds[10][12].
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[13][14][15] This allows for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13]
Experimental Protocol:
Prepare precisely concentrated solutions of the platinum drug (in the syringe) and the pyridinecarboxylic acid isomer (in the sample cell) in the same buffer to minimize heat of dilution effects.
Place the sample cell containing the isomer solution into the ITC instrument and allow it to thermally equilibrate.
Perform a series of small, sequential injections of the platinum drug solution into the sample cell.
Measure the heat change after each injection.
Integrate the heat change data and fit it to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[16][17] One of the interacting molecules (the ligand, e.g., a platinum complex derivative) is immobilized on the sensor surface, and the other molecule (the analyte, e.g., the pyridinecarboxylic acid isomer) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time.[17]
Experimental Protocol:
Immobilize a suitable derivative of the platinum drug onto an appropriate SPR sensor chip.
Prepare a series of dilutions of the pyridinecarboxylic acid isomer in a running buffer.
Flow the running buffer over the sensor surface to establish a stable baseline.
Inject the different concentrations of the isomer solution over the sensor surface and monitor the binding (association phase).
Switch back to the running buffer and monitor the dissociation of the complex (dissociation phase).
Regenerate the sensor surface to remove any bound analyte.
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion and Implications
The affinity of pyridinecarboxylic acid isomers for platinum-based drugs is significantly influenced by the position of the carboxylic acid group, with steric hindrance playing a major role. The consistent trend of isonicotinic acid having the highest affinity, followed by nicotinic acid and then picolinic acid, holds true for cisplatin, carboplatin, and oxaliplatin.
For researchers and drug development professionals, these findings have several key implications:
Potential for Drug Interactions: The demonstrated affinity suggests that high concentrations of pyridinecarboxylic acids or their derivatives could potentially compete with DNA for binding to platinum drugs, which might affect the therapeutic efficacy of these anticancer agents.
Design of Novel Therapeutics: The pyridinecarboxylic acid scaffold is a versatile platform in medicinal chemistry[5][6][18]. Understanding how substitutions on the pyridine ring affect metal binding is crucial for the rational design of new metal-based drugs or ligands with specific targeting properties.
Predictive Toxicology: By understanding the fundamental interactions between platinum drugs and common biological molecules, it may be possible to better predict and mitigate some of the side effects associated with chemotherapy.
This guide provides a foundational understanding of these important molecular interactions, supported by experimental and computational evidence, to aid in the ongoing efforts to improve cancer therapy.
References
Szefler, B., Szupryczyński, K., & Czeleń, P. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(24), 11875. [Link]
Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin.
ResearchGate. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]
PubMed. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs. [Link]
Guo, Z., & Sadler, P. J. (2000). 195Pt‐ and 15N‐NMR Spectroscopic Studies of Cisplatin Reactions with Biomolecules. In Concepts and Models in Bioinorganic Chemistry (pp. 293-314). Wiley-VCH Verlag GmbH & Co. KGaA.
Szefler, B., Szupryczyński, K., & Czeleń, P. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(24), 11875. [Link]
Berners-Price, S. J., & Sadler, P. J. (2006). NMR spectroscopy of anticancer platinum drugs. Anti-Cancer Agents in Medicinal Chemistry, 6(1), 25-37.
Hu, W., Luo, Q., & Wang, F. (2021). The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry. Molecules, 26(3), 693.
ResearchGate. (2021). The Affinity of Carboplatin to B-Vitamins and Nucleobases. [Link]
Szefler, B., Czeleń, P., & Szupryczyński, K. (2026). Comparative Binding Affinities of Platinum-Based Drugs toward Purine Alkaloids and Nucleobases. ACS Omega.
Szefler, B., & Czeleń, P. (2021). The Affinity of Carboplatin to B-Vitamins and Nucleobases. International journal of molecular sciences, 22(7), 3634. [Link]
Szefler, B., Czeleń, P., & Szupryczyński, K. (2025). Comparative Binding Affinities of Platinum-Based Drugs toward Purine Alkaloids and Nucleobases. ACS Omega. [Link]
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). Platinum: a database of experimentally measured effects of mutations on structurally defined protein–ligand complexes.
Petrucci, T. C. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto superiore di sanita, 41(4), 437–441.
Roy, M. J., Winkler, S., & Hughes, S. J. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. In Methods in Molecular Biology (Vol. 2083, pp. 131-147). Humana, New York, NY.
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). Platinum: a database of experimentally measured effects of mutations on structurally defined protein-ligand complexes. Nucleic acids research, 43(Database issue), D387–D391. [Link]
Szefler, B., & Czeleń, P. (2023). Will the Interactions of Some Platinum (II)-Based Drugs with B-Vitamins Reduce Their Therapeutic Effect in Cancer Patients? Comparison of Chemotherapeutic Agents such as Cisplatin, Carboplatin and Oxaliplatin—A Review. International Journal of Molecular Sciences, 24(2), 1475.
Patching, S. G. (2014). A beginner's guide to surface plasmon resonance. The Biochemist, 36(3), 10-13.
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
Navaratnam, S., & Bingham, R. J. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 353(2), 199–206.
Shank-Retzlaff, M. L. (2013).
Matulis, D. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(10), 2225-2235.
Khan, I., Zaib, S., & Batool, S. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23.
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current opinion in structural biology, 11(5), 560–566.
Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in molecular biology (Clifton, N.J.), 703, 55–73.
National Cancer Institute. (2007). Carboplatin. [Link]
Khan, I., Zaib, S., & Batool, S. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. [Link]
van der Jeught, K., & Lambrechts, D. (2020).
He, Y., & Li, J. (2024). Exploring the Structure–Activity Relationships of Albumin-Targeted Picoplatin-Based Platinum(IV) Prodrugs. Inorganic Chemistry, 63(10), 4586-4596.
Khan, I., Zaib, S., & Batool, S. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. [Link]
Pfizer. (n.d.). oxaliplatin injection Drug Interactions. [Link]
Lareb. (2015). Oxaliplatin (Eloxatin®,Oxalisin ® and generic) is a platinum-based drug with antineoplasmatic properties which was gr. [Link]
van der Jeught, K., & Lambrechts, D. (2020). Drug-Drug Interactions of Irinotecan, 5-Fluorouracil, Folinic Acid and Oxaliplatin and Its Activity in Colorectal Carcinoma Treatment. Cancers, 12(6), 1540. [Link]
Operational Guide: Safe Handling and Disposal of Methyl 5-amino-4-formyl-pyridine-2-carboxylate As drug development accelerates, the synthesis of complex therapeutics relies heavily on polyfunctional building blocks. Met...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of Methyl 5-amino-4-formyl-pyridine-2-carboxylate
As drug development accelerates, the synthesis of complex therapeutics relies heavily on polyfunctional building blocks. Methyl 5-amino-4-formyl-pyridine-2-carboxylate (CAS: 1822855-77-5) has emerged as a critical intermediate, notably in the development of PRMT5 inhibitors for oncology applications [4]. However, the same functional groups that make this compound synthetically valuable—the pyridine core, the electrophilic formyl group, and the basic amino group—also dictate strict environmental health and safety (EHS) protocols.
As a Senior Application Scientist, I have designed this procedural guide to move beyond basic safety data sheets. This document provides the mechanistic reasoning behind disposal protocols, ensuring your laboratory operations remain compliant, safe, and self-validating.
Chemical Profiling & Risk Assessment
Before executing any disposal plan, it is critical to understand the quantitative and qualitative hazard profile of the material. Below is the synthesized EHS data for Methyl 5-amino-4-formyl-pyridine-2-carboxylate [1, 2].
Property / Hazard Category
Data / Classification
Operational Implication
CAS Number
1822855-77-5
Use for precise waste manifesting.
Molecular Weight
180.16 g/mol
Relevant for calculating molarity in waste streams.
Physical State
Solid (Powder)
Prone to aerosolization; requires respiratory protection during cleanup.
GHS Hazard Statements
H302, H315, H319, H335
Harmful if swallowed; causes skin/eye/respiratory irritation.
Storage Requirements
2-8°C (Refrigerator), Sealed
Thermally sensitive; waste should not be stored in direct sunlight.
Disposal Code
P501
Must be disposed of via an approved hazardous waste plant.
Mechanistic Reasoning: The "Why" Behind the Protocol
Standardizing a disposal protocol requires understanding the chemical causality of the molecule's reactivity. Do not treat this compound as generic organic waste.
The Pyridine Core (Environmental Mobility): Pyridine derivatives exhibit high water solubility and moderate-to-low soil adsorption. If discharged into standard wastewater systems, they resist rapid abiotic degradation and can become highly mobile environmental pollutants, posing risks of aquatic toxicity [3]. Rule: Never flush solutions containing this compound down the drain.
The Formyl Group (Oxidation Risk): The aldehyde functionality is an active electrophile prone to auto-oxidation in the presence of air or light, converting to a carboxylic acid. If mixed with strong oxidizing waste (e.g., peroxides, nitric acid), it can trigger an exothermic reaction. Rule: Segregate from oxidizing waste streams to prevent pressure buildup in sealed carboys.
The Amino Group (Acid-Base Reactivity): The 5-amino substituent acts as a weak base and a nucleophile. Mixing this compound with concentrated acidic waste can lead to rapid, exothermic salt formation. Rule: Ensure liquid waste streams are pH-neutralized before capping.
Step-by-Step Disposal Workflows
To ensure trustworthiness, every protocol below is designed as a self-validating system. Operators must verify compatibility at each step before proceeding to the next.
Containment & Collection: Using non-sparking tools, carefully sweep or scoop the solid powder. Do not use compressed air or dry brushing, which can aerosolize the H335-classified dust.
Primary Packaging: Transfer the solid into a compatible, chemically inert container (e.g., high-density polyethylene (HDPE) or glass).
Self-Validation Check: Inspect the container seal. Ensure no residual powder is on the exterior threads of the jar.
Labeling: Affix a hazardous waste label identifying the contents as "Toxic/Irritant Solid Waste: Methyl 5-amino-4-formyl-pyridine-2-carboxylate."
Storage: Place the sealed container in a designated secondary containment bin away from heat sources until collection by an EPA/RCRA-approved vendor [1].
Stream Segregation: Determine the solvent carrier. If the compound is dissolved in halogenated solvents (e.g., DCM, Chloroform), it must go into the Halogenated Waste carboy. If in alcohols or ethyl acetate, use the Non-Halogenated Waste carboy.
Compatibility Verification (Critical Step): Before adding the solution to the bulk waste carboy, verify that the carboy does not contain strong oxidizers or concentrated acids.
pH Validation: Test a small aliquot of the waste solution with pH paper. If the pH is highly acidic (< 3) or highly basic (> 10), neutralize it to pH 6-8 in a fume hood before transferring it to the bulk carboy. This prevents unexpected exothermic reactions with the amino or formyl groups.
Transfer and Cap: Use a funnel to transfer the liquid. Leave at least 20% headspace in the carboy to accommodate potential vapor expansion. Cap securely.
Segregation of Consumables: Gloves, weigh boats, and filter papers contaminated with the compound cannot be discarded in regular municipal trash.
Decontamination: Rinse heavily contaminated glassware with a compatible solvent (e.g., methanol) and collect the rinsate via Workflow B.
Disposal: Place the lightly contaminated solid consumables into a designated biohazard/chemical solid waste bag for incineration.
Disposal Decision Matrix
To streamline laboratory operations, follow the logical decision tree below when managing waste containing Methyl 5-amino-4-formyl-pyridine-2-carboxylate.
Decision matrix for the segregation and disposal of pyridine-derivative laboratory waste.
References
Title: POTENTIAL FOR HUMAN EXPOSURE - Pyridine
Source: Centers for Disease Control and Prevention (CDC) / ATSDR
URL: [Link]
Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Handling
A Researcher's Guide to the Safe Handling of Methyl 5-amino-4-formyl-pyridine-2-carboxylate
As a novel trifunctional pyridine derivative, Methyl 5-amino-4-formyl-pyridine-2-carboxylate presents unique opportunities in synthetic chemistry and drug development. However, its combination of an aromatic amine, an al...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel trifunctional pyridine derivative, Methyl 5-amino-4-formyl-pyridine-2-carboxylate presents unique opportunities in synthetic chemistry and drug development. However, its combination of an aromatic amine, an aldehyde, and a carboxylate functional group necessitates a robust and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Anticipated Hazards: Based on analogous compounds, this substance should be treated as potentially hazardous.[4][5] It is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[3][5][6][7] It may also cause skin and serious eye irritation.[5][6][7][8]
Immediate Safety and Personal Protective Equipment (PPE)
Your primary defense against chemical exposure is a consistent and correct use of Personal Protective Equipment.[1] All handling of Methyl 5-amino-4-formyl-pyridine-2-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][9]
Core PPE Requirements
Body Part
Personal Protective Equipment
Specifications and Usage
Eyes
Safety Goggles or Face Shield
Must be worn at all times to protect against splashes.[2][10]
Hands
Chemical-Resistant Gloves
Nitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before each use.[1][2]
Body
Laboratory Coat
A fully buttoned, flame-resistant lab coat is essential to protect against skin contact.[2][9]
Respiratory
Fume Hood or Respirator
All manipulations should occur in a fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.[2][6]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safety and experimental reproducibility. The following procedure outlines the key steps for handling Methyl 5-amino-4-formyl-pyridine-2-carboxylate.
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure your workspace in the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels. Don all required PPE.
Weighing and Transfer: Carefully weigh the desired amount of the solid compound within the fume hood. Use anti-static weigh boats or paper to prevent dispersal of the powder. Transfer the compound to the reaction vessel using a dedicated spatula.
Reaction Setup: Once the compound is in the reaction vessel, securely cap it before removing it from the fume hood if necessary for your experimental setup. If the reaction is to be heated, ensure it is done so in a well-ventilated area, preferably within the fume hood.
Cleanup: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Dispose of all contaminated disposable materials in a designated hazardous waste container.[2]
Post-Handling: After completing your work, remove your PPE in the correct order (gloves first, then lab coat, and finally eye protection). Wash your hands and arms thoroughly with soap and water.[9]
Fig 1. Workflow for the safe handling of Methyl 5-amino-4-formyl-pyridine-2-carboxylate.
Emergency Procedures
Accidents can happen despite the best precautions. Knowing the correct immediate response is crucial.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[1][2]
Skin Contact: Wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[1][2]
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and regulatory compliance.
Waste Collection: All waste contaminated with Methyl 5-amino-4-formyl-pyridine-2-carboxylate, including unused compound, reaction residues, and contaminated consumables, must be collected in a designated and clearly labeled hazardous waste container.[1][2]
Container Management: Ensure the waste container is kept sealed when not in use and is stored in a cool, well-ventilated area away from incompatible materials.[1][11]
Institutional Guidelines: Adhere strictly to your institution's environmental health and safety (EHS) office guidelines for hazardous waste disposal. Never pour chemical waste down the drain.[1][12]
By adhering to these protocols, you can confidently and safely incorporate Methyl 5-amino-4-formyl-pyridine-2-carboxylate into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
ECHEMI. Pyridine, alkyl derivs.
Carl ROTH.
GZ Industrial Supplies. (2025, May 26).
Sigma-Aldrich. (2025, November 6).
ThermoFisher. (2012, September 10).
TCI Chemicals. (2023, March 5).
Santa Cruz Biotechnology. 3-Pyridinecarboxaldehyde.
Fisher Scientific.
Washington State University.
Fisher Scientific. (2009, November 17).
Chemwatch. Chemwatch GHS SDS in English (European) 35944-3.
PENTA. (2025, March 31). 4-Pyridinecarboxylic acid.
University of Fribourg.
NextGen Protocols.
University of California, Riverside. (2023, March 15).
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
PubChem.
Sdfine. Chemwatch GHS SDS in English (European) 35944-2.